molecular formula C7H6N2O2 B2779812 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid CAS No. 1354706-46-9

2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2779812
CAS No.: 1354706-46-9
M. Wt: 150.137
InChI Key: KPMSHBWJXMSMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid (CAS 1354706-46-9) is a high-value pyrazole-acetic acid derivative supplied for research and development purposes. This compound features a reactive ethynyl group at the 4-position of the pyrazole ring, making it a versatile building block in medicinal chemistry for click chemistry reactions and the synthesis of more complex molecules . The pyrazole-acetic acid scaffold is recognized in pharmacological research, particularly in the development of antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) . CRTh2 is a key receptor in allergic inflammation pathways, and antagonists targeting it are investigated for potential therapeutic applications in conditions such as asthma . As part of this well-studied class of compounds, this compound serves as a critical intermediate for researchers exploring structure-activity relationships (SAR) in immunology and inflammation drug discovery. Product Specifications: • CAS Number: 1354706-46-9 • Molecular Formula: C 7 H 6 N 2 O 2 • Molecular Weight: 150.14 g/mol • SMILES: C#CC1=CN(N=C1)CC(=O)O This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethynylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-2-6-3-8-9(4-6)5-7(10)11/h1,3-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMSHBWJXMSMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(N=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-46-9
Record name 2-(4-ethynyl-1H-pyrazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Solubility Profiling of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solubility characteristics, preparation protocols, and stability considerations for 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid (C₇H₆N₂O₂). As a functionalized pyrazole derivative featuring a terminal alkyne, this compound serves as a critical intermediate in "click" chemistry (CuAAC) and fragment-based drug discovery (FBDD).

Its physicochemical behavior is dominated by two functional groups: the carboxylic acid (conferring pH-dependent aqueous solubility) and the ethynyl-pyrazole core (driving lipophilicity and stacking interactions). This guide provides validated workflows for preparing high-concentration DMSO stocks and stable aqueous buffers, ensuring experimental reproducibility in biochemical and cellular assays.

Part 1: Physicochemical Profile & Solubility Logic

Understanding the molecular drivers of solubility is prerequisite to successful formulation.

Structural Analysis[1][2]
  • Molecular Weight: ~150.14 g/mol

  • Acidic Moiety: Carboxylic acid at the N1-position (pKa ≈ 3.5 – 4.2).

  • Hydrophobic Core: Pyrazole ring substituted with an ethynyl group.

  • Predicted LogP: ~0.8 – 1.2 (Moderately lipophilic).

The Solubility Mechanism

The solubility of this compound is bimodal , governed strictly by the protonation state of the carboxylic acid tail.

Solvent SystemDominant SpeciesSolubility ExpectationMechanism
DMSO Neutral / SolvatedHigh (>100 mM)Dipole-dipole interactions; DMSO disrupts pyrazole stacking.
Water (pH < 3) Protonated (Neutral)Low (< 1 mM)The neutral form aggregates due to the hydrophobic ethynyl-pyrazole core.
Water (pH > 6) Deprotonated (Anionic)High (> 50 mM)Charge repulsion of the carboxylate anion (COO⁻) prevents aggregation.
Chemical Equilibrium Diagram (DOT Visualization)

The following diagram illustrates the pH-dependent equilibrium that dictates aqueous solubility.

SolubilityEquilibrium cluster_0 Aqueous Phase Equilibrium Solid Solid Compound (Crystalline Aggregate) Neutral Neutral Species (pH < pKa) Protonated (-COOH) Low Solubility Solid->Neutral Dissolution (Slow) Neutral->Solid Precipitation Anion Anionic Species (pH > pKa) Deprotonated (-COO⁻) High Solubility Neutral->Anion  pH Increase (> 4.5)   Anion->Neutral  pH Decrease (< 3.5)  

Figure 1. The solubility equilibrium shift. At physiological pH (7.4), the equilibrium shifts right, favoring the soluble anionic form.

Part 2: Preparation of Stock Solutions (DMSO)

Dimethyl sulfoxide (DMSO) is the preferred solvent for primary stock preparation due to its ability to disrupt intermolecular hydrogen bonding of the pyrazole ring.

Protocol A: 100 mM DMSO Stock Preparation

Objective: Create a stable, high-concentration master stock for long-term storage.

Reagents:

  • Compound: this compound (Solid).

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

Step-by-Step Workflow:

  • Weighing: Accurately weigh 15.01 mg of the solid compound into a sterile, amber glass vial (to protect the alkyne from potential photo-degradation, though risk is low).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Note: Do not use a volumetric flask for small volumes; use a calibrated positive-displacement pipette.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Invert the vial. Check for "schlieren" lines (swirls), which indicate incomplete mixing.

  • Storage: Aliquot into 50–100 µL volumes in polypropylene tubes. Store at -20°C.

    • Stability: The terminal alkyne is stable in DMSO at -20°C for >6 months. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).

Part 3: Aqueous Solubility & Buffer Compatibility

Critical Warning: Direct dilution of the DMSO stock into acidic buffers (e.g., pH 4.0 acetate buffer) will likely cause immediate precipitation ("crashing out").

Protocol B: Aqueous Dilution Strategy

To achieve a homogenous aqueous solution for biological assays (e.g., IC50 determination, click chemistry labeling):

1. Buffer Selection:

  • Recommended: PBS (pH 7.4), Tris-HCl (pH 8.0), or HEPES (pH 7.5).

  • Avoid: Citrate or Acetate buffers at pH < 4.5 unless low concentration (<10 µM) is required.

2. The "Intermediate Dilution" Method (Prevention of Shock Precipitation): When diluting from 100 mM (DMSO) to assay concentration (e.g., 100 µM in buffer):

  • Step 1: Dilute 100 mM stock 1:10 in pure DMSO to create a 10 mM working stock.

  • Step 2: Add the 10 mM working stock dropwise to the vortexing buffer.

    • Why? This prevents local high concentrations of the compound from encountering water molecules before dispersion, reducing the nucleation rate of crystals.

Protocol C: Kinetic Solubility Assay (Validation)

If exact solubility limits are unknown for your specific batch, perform this rapid validation.

  • Prepare a 96-well plate with 190 µL of PBS (pH 7.4).

  • Titrate the compound (from DMSO stock) to final concentrations of 10, 50, 100, 200, and 500 µM.

  • Incubate at 25°C for 2 hours with shaking.

  • Measure Absorbance at 600 nm (Turbidity check).

    • OD600 < 0.005: Soluble.

    • OD600 > 0.010: Precipitated.

Part 4: Experimental Workflow Diagram

The following diagram outlines the decision tree for handling this compound in a laboratory setting.

Workflow Start Start: Solid Compound DMSO_Stock Prepare 100 mM Stock (Anhydrous DMSO) Start->DMSO_Stock Check_App Determine Application DMSO_Stock->Check_App Click_Chem Click Chemistry (CuAAC) (Organic/Mixed Solvent) Check_App->Click_Chem High Conc Bio_Assay Biological Assay (Aqueous Buffer) Check_App->Bio_Assay Low Conc Precip_Check Turbidity Check (OD600) Click_Chem->Precip_Check If Aqueous Buffer_Choice Select Buffer pH > 7.0 (PBS, Tris, HEPES) Bio_Assay->Buffer_Choice Buffer_Choice->Precip_Check

Figure 2. Operational workflow for solubilization and application.

Part 5: Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Cloudiness upon dilution pH is too low (< 5.0).Adjust buffer pH to 7.4 using NaOH. The carboxylate must be ionized.
Yellowing of DMSO stock Oxidation of trace impurities or alkyne instability (rare).Ensure DMSO is anhydrous. Store under nitrogen/argon if available.
Inconsistent Assay Data Compound precipitated during serial dilution.Use the "Intermediate Dilution" method (see Protocol B). Limit final DMSO concentration to < 1% (v/v) to avoid solvent effects on protein targets.
Click Reaction Failure Copper catalyst precipitated the compound.Some alkynes form insoluble copper acetylides. Maintain a chelating ligand (e.g., THPTA) in the click reaction mix.

References

  • Physicochemical Properties of Pyrazole Derivatives

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted pyrazoles. Retrieved from .

  • Solubility Protocols for Carboxylic Acids: Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.
  • DMSO Stock Preparation Standards

    • Thermo Fisher Scientific. "Preparation of Stock Solutions for Screening Assays." Retrieved from .

  • Click Chemistry Reagent Handling

    • MedChemExpress (MCE). "4-Ethynylanisole and related alkyne reagents handling." Retrieved from .

  • General Synthesis & Purification of Pyrazole-Acetic Acids

    • BenchChem.[1] "Dealing with poor solubility of pyrazole derivatives during synthesis." Retrieved from .

Sources

2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

Executive Summary

This compound (CAS: 1354706-46-9) is a high-value bifunctional building block used extensively in medicinal chemistry, chemical biology, and materials science.[1] Characterized by a rigid pyrazole core, a reactive terminal alkyne, and a solubilizing carboxylic acid tail, this compound serves as a critical "Click Chemistry" handle. It enables the precise conjugation of small molecules to biomolecules (bioconjugation), the construction of Proteolysis Targeting Chimeras (PROTACs), and the development of fragment-based drug candidates.

Part 1: Chemical Identity & Physiochemical Profile[2]

This section consolidates the verified identifiers and physical properties requisite for accurate database registration and experimental planning.

Table 1: Core Identifiers
Parameter Data
Chemical Name This compound
CAS Registry Number 1354706-46-9
Molecular Formula C₇H₆N₂O₂
Molecular Weight 150.13 g/mol
SMILES C#CC1=CN(CC(=O)O)N=C1
InChIKey KPMSHBWJXMSMDG-UHFFFAOYSA-N
MDL Number MFCD22665384 (varies by supplier)
Table 2: Physiochemical Properties
Property Value / Description Experimental Note
Physical State Solid (Powder/Crystalline)Typically off-white to pale yellow.
Solubility DMSO, DMF, MethanolLimited solubility in non-polar solvents (Hexane, DCM).
pKa (Predicted) ~3.5 (Carboxylic Acid)Acidic tail allows for salt formation (e.g., Sodium salt).
Stability Light & Moisture SensitiveTerminal alkynes can degrade; store under inert gas.

Part 2: Synthetic Routes & Methodology

While direct alkylation of 4-ethynylpyrazole is possible, the "Iodo-First" Strategy is the industry standard for scalability and purity. This route avoids the handling of unstable ethynyl precursors early in the synthesis and utilizes the robust Sonogashira coupling.

Mechanism & Causality
  • Regioselective N-Alkylation: Pyrazole is an ambident nucleophile. Using a mild base (

    
    ) ensures alkylation at the N1 position over N2, driven by thermodynamics.
    
  • Sonogashira Coupling: The 4-position of the pyrazole ring is electron-rich but accessible. The use of a TMS-protected alkyne prevents homocoupling (Glaser coupling) of the alkyne.

  • Global Deprotection: A final hydrolysis step removes both the ester protecting group and the TMS group (if basic enough) or requires a two-step sequence, yielding the free acid.

Standard Operating Procedure (SOP): The "Iodo-First" Route

Step 1: N-Alkylation

  • Reagents: 4-Iodopyrazole (1.0 eq), Ethyl bromoacetate (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetone or DMF (Anhydrous).

  • Protocol: Dissolve 4-iodopyrazole in solvent. Add base and stir for 30 min. Add ethyl bromoacetate dropwise. Reflux (Acetone) or heat to 60°C (DMF) for 4-12 hours.

  • Workup: Filter inorganic salts, concentrate, and partition between EtOAc/Water.

Step 2: Sonogashira Coupling

  • Reagents: Product from Step 1 (1.0 eq), TMS-Acetylene (1.2 eq),

    
     (5 mol%), CuI (10 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: THF or DMF (Degassed).

  • Protocol: Mix reagents under Argon/Nitrogen atmosphere. Heat to 50-70°C for 6-18 hours. Monitor by TLC/LCMS.

Step 3: Hydrolysis & Deprotection

  • Reagents: LiOH or NaOH (3.0 eq).

  • Solvent: THF:Water (1:1).

  • Protocol: Stir at Room Temperature. The basic condition hydrolyzes the ethyl ester to the acid and typically cleaves the TMS group. If TMS persists, add TBAF. Acidify with 1M HCl to pH 3 to precipitate the product.

Visualized Pathway (DOT)

SynthesisPath Figure 1: Robust Synthetic Workflow (Iodo-First Strategy) Start 4-Iodopyrazole Inter1 Ethyl 2-(4-iodopyrazol-1-yl)acetate (N-Alkylation) Start->Inter1 + Ethyl bromoacetate K2CO3, DMF, 60°C Inter2 TMS-Protected Intermediate (Sonogashira Coupling) Inter1->Inter2 + TMS-Acetylene Pd/Cu cat., Et3N Final This compound (Global Deprotection) Inter2->Final + LiOH/NaOH THF/H2O, then HCl

Part 3: Functional Applications in Drug Discovery

This compound is a "Swiss Army Knife" for medicinal chemists, primarily due to the orthogonality of its functional groups.

Bioorthogonal "Click" Chemistry (CuAAC)

The terminal alkyne is the quintessential handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Workflow: The carboxylic acid is first coupled to a drug, peptide, or protein (via amide bond formation).

  • Reaction: The alkyne-tagged biomolecule is then reacted with an Azide-tagged reporter (e.g., Fluorophore, Biotin) or another pharmacophore.

  • Advantage: The pyrazole ring provides a rigid spacer that reduces steric clash compared to simple propargyl ethers.

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial for ternary complex formation.

  • Role: This molecule serves as a "Head" or "Anchor" unit. The acid attaches to the E3 ligase ligand (e.g., Thalidomide derivative) or the Target Protein ligand. The alkyne allows for "Click" assembly of libraries with varying linker lengths (using azide-PEG chains).

Fragment-Based Drug Discovery (FBDD)
  • Scaffold: The 4-ethynylpyrazole core is a privileged scaffold. The ethynyl group can be further derivatized into triazoles, isoxazoles, or reduced to ethyl groups to probe the hydrophobic pockets of target proteins.

Application Workflow Diagram

ApplicationFlow Figure 2: Application in PROTAC Library Assembly via Click Chemistry cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) Compound This compound Conjugate Alkyne-Tagged Conjugate Compound->Conjugate EDC/NHS or HATU Drug Drug/Peptide (-NH2) Drug->Conjugate FinalPROTAC Final PROTAC/Probe (Triazole Linkage) Conjugate->FinalPROTAC Cu(I) Catalyst Azide Azide-Linker-E3 Ligase (or Reporter) Azide->FinalPROTAC

Part 4: Handling, Stability & Safety

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes are prone to slow oxidation or polymerization upon prolonged exposure to air and light.

  • Handling: Use standard PPE. Avoid metal spatulas if possible (trace metals can catalyze alkyne decomposition).

  • Safety Profile:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Note: As a terminal alkyne, avoid contact with silver, copper, or mercury salts in their ionic form unless under controlled catalytic conditions, to prevent formation of explosive acetylides.

References

  • ChemicalRegister. this compound (CAS No. 1354706-46-9) Entry. Retrieved from

  • BLDpharm. Product Analysis: this compound.[2] Retrieved from

  • BOC Sciences. Building Blocks: Pyrazoles and Alkynes. Retrieved from

  • Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.
  • Sakamoto, T., et al. (1992). "Synthesis of heteroarylethynes by palladium-catalyzed reaction of halopyridines, -pyrimidines, and -pyrazoles with monosubstituted acetylenes." Chem. Pharm. Bull. (Foundational protocol for Sonogashira coupling on pyrazoles).

Sources

The Ethynyl Pyrazole Moiety: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its value is significantly amplified when functionalized with an ethynyl (–C≡CH) group. This guide provides a comprehensive technical overview of the strategic roles the ethynyl pyrazole moiety plays in drug design. We will explore its unique physicochemical properties, detailing how its rigidity, linearity, and electronic nature are exploited to enhance binding affinity, modulate pharmacokinetics, and overcome drug resistance. This guide delves into the synthetic accessibility of these scaffolds, primarily via Sonogashira coupling, and presents detailed case studies of their application in kinase inhibition and other therapeutic areas. By synthesizing field-proven insights with mechanistic data, this document serves as a vital resource for researchers aiming to leverage the full potential of the ethynyl pyrazole core in developing next-generation therapeutics.

Introduction: The Fusion of a Privileged Scaffold and a Versatile Functional Group

The five-membered pyrazole heterocycle has long been a cornerstone of medicinal chemistry, prized for its metabolic stability and ability to engage in a variety of non-covalent interactions, including hydrogen bonding.[3] Its presence in blockbuster drugs like the anti-inflammatory Celecoxib and the anticoagulant Apixaban attests to its therapeutic versatility.[1] The ethynyl group, or terminal alkyne, has also carved its own niche in drug design, recognized as a unique and powerful functional moiety.[4][5]

The strategic combination of these two components—the ethynyl pyrazole—creates a molecular scaffold with a compelling set of characteristics for the modern drug hunter. The introduction of the small, linear, and rigid ethynyl group onto the pyrazole ring provides medicinal chemists with a powerful tool to:

  • Probe Binding Pockets: Its defined geometry allows for precise directional interactions within a target's active site.[6]

  • Enhance Potency: The ethynyl C-H can act as a weak hydrogen bond donor, mimicking interactions of more traditional functional groups.[6][7]

  • Improve Pharmacokinetic (PK) Properties: It can block sites of metabolism, thereby increasing a compound's half-life.[8][9]

  • Serve as a Bioisostere: It can replace other chemical groups, such as halogens or even small aromatic rings, to fine-tune a molecule's properties while maintaining or improving biological activity.[7][10]

This guide will deconstruct the scientific principles that make the ethynyl pyrazole moiety a critical tool in the development of targeted and effective pharmaceuticals.

Physicochemical & Pharmacokinetic Advantages of the Ethynyl Moiety

The decision to incorporate an ethynyl group is driven by its distinct influence on a molecule's stereoelectronic and metabolic profile.

A Linear, Rigid Modulator of Molecular Geometry

Unlike flexible alkyl chains, the sp-hybridized carbons of the ethynyl group create a rigid, rod-like extension from the pyrazole core.[6][11] This linearity is a key strategic advantage. In drug design, particularly for enzyme inhibitors, achieving the correct vector for a pharmacophore to engage with a specific sub-pocket in the active site is paramount. The ethynyl group acts as an immutable linker, locking substituents into a desired orientation and minimizing the entropic penalty upon binding.

A prime example is its use in the kinase inhibitor Ponatinib, where an ethynyl linker is crucial for reducing steric bulk and enabling the molecule to bind to the BCR-ABL kinase, even in the presence of the resistance-conferring T315I "gatekeeper" mutation.[9]

Bioisosterism: The Ethynyl Group as a Chemical Chameleon

Bioisosteric replacement is a cornerstone strategy for lead optimization.[10][12] The ethynyl group is a versatile non-classical bioisostere, capable of mimicking the spatial and electronic properties of various other functional groups.[7]

Halogen Bioisostere: The molecular electrostatic potential of an ethynyl group is remarkably similar to that of halogens like chlorine and iodine, featuring a region of positive charge at the tip of the C-H bond.[7] This allows it to substitute for a halogen and form similar non-covalent interactions. The most cited example is the relationship between the EGFR kinase inhibitors Gefitinib (chloro-substituted) and Erlotinib (ethynyl-substituted). The ethynyl group in Erlotinib successfully mimics the weak halogen bond formed by the chloro group in Gefitinib with a backbone carbonyl oxygen in the ATP-binding site.[7][10]

Impact on Metabolic Stability and ADME Profile

A major challenge in drug development is overcoming rapid metabolic degradation. The ethynyl group can be strategically placed to shield metabolically vulnerable positions on a molecule from oxidative enzymes, such as cytochrome P450s.[8][13]

Studies on propargyl-linked antifolates have shown that metabolic stability is highly sensitive to substitutions around the alkyne.[9] By replacing a metabolically labile group (e.g., a methyl group susceptible to hydroxylation) with a more robust ethynyl moiety, the overall half-life and bioavailability of a compound can be significantly improved.[4] This improvement in the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical step in advancing a lead compound toward clinical evaluation.[10][12]

Synthesis of Ethynyl Pyrazole Scaffolds: The Sonogashira Cross-Coupling

The construction of the C(sp2)-C(sp) bond required to link an ethynyl group to a pyrazole ring is most reliably achieved through the Sonogashira cross-coupling reaction . This palladium- and copper-catalyzed reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[14] The typical reactants are a halogenated pyrazole (preferably an iodo-pyrazole for higher reactivity) and a terminal alkyne.[15][16]

Logical Workflow for Ethynyl Pyrazole Synthesis

G cluster_0 Precursor Preparation cluster_1 Core Reaction cluster_2 Final Steps Start Substituted Pyrazole Halogenation Electrophilic Halogenation (e.g., with NIS or I2) Start->Halogenation Step 1 Protection N-H Protection (e.g., with SEM or EtOEt) Halogenation->Protection Step 2 (Often necessary for coupling) Coupling Sonogashira Coupling Protection->Coupling Deprotection Deprotection (e.g., with TBAF or acid) Coupling->Deprotection Step 3 Reagents Terminal Alkyne Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI Co-catalyst Amine Base (e.g., Et3N) Reagents->Coupling Purification Purification (Chromatography) Deprotection->Purification Step 4 Final Final Ethynyl Pyrazole Purification->Final

Caption: Generalized workflow for the synthesis of ethynyl pyrazoles via Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

Self-Validating System & Causality: This protocol includes an inert atmosphere to prevent oxidative homocoupling of the alkyne (a common side reaction), and uses copper(I) iodide as a co-catalyst to facilitate the formation of a copper-acetylide intermediate, which is crucial for the transmetalation step in the palladium catalytic cycle. The choice of an iodo-pyrazole over a bromo-pyrazole is deliberate, as the C-I bond is weaker and thus more reactive in the initial oxidative addition step, leading to higher yields and milder reaction conditions.[15]

  • Vessel Preparation: To a flame-dried Schlenk flask, add the N-protected iodo-pyrazole (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.04-0.10 eq.).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride to quench the reaction and remove the amine base. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-protected ethynyl pyrazole.

  • Deprotection: If necessary, remove the N-protecting group under appropriate conditions (e.g., acidic conditions for an EtOEt group) to yield the final target compound.

Therapeutic Applications & Mechanisms of Action

The ethynyl pyrazole scaffold is a prominent feature in many kinase inhibitors, where its unique properties are leveraged to achieve high potency and selectivity.

Case Study 1: Erlotinib and EGFR Inhibition

Erlotinib is an FDA-approved drug for the treatment of non-small cell lung cancer (NSCLC) that harbors activating mutations in the Epidermal Growth Factor Receptor (EGFR). Erlotinib functions as an ATP-competitive inhibitor. The core aminopyrazole scaffold engages in crucial hydrogen bonds with the "hinge" region of the kinase, a classic binding mode for this class of drugs.

The ethynyl group at the meta-position of the aniline ring extends into a small hydrophobic back pocket of the ATP-binding site, where the C-H group forms a non-classical hydrogen bond with the backbone carbonyl of a leucine residue (Leu788).[7][10] This interaction, mimicking that of a halogen, is critical for anchoring the inhibitor and contributes significantly to its high binding affinity.

cluster_0 EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Receptor Dimerization EGFR->Dimer Erlotinib Ethynyl Pyrazole (Erlotinib) Phos Autophosphorylation Erlotinib->Phos Blocks ATP Binding ATP ATP ATP->Phos Binds & phosphorylates Dimer->Phos Downstream Downstream Signaling (PI3K/AKT, MAPK) Phos->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Erlotinib blocks the EGFR signaling cascade by competing with ATP.

Case Study 2: Covalent Kinase Inhibitors

While often used for non-covalent interactions, a terminal alkyne can also act as a "latent electrophile" or "warhead" for targeted covalent inhibition.[17] In this strategy, the inhibitor first binds reversibly to the target protein. If a nucleophilic residue, typically a cysteine, is located nearby, it can attack the alkyne in a Michael-type addition, forming an irreversible covalent bond. This approach can lead to prolonged target engagement, increased potency, and a longer duration of action. Several pyrazole-based covalent inhibitors targeting kinases like Bruton's tyrosine kinase (BTK) and JNK have been developed, demonstrating the utility of this scaffold in irreversible inhibition.[18][19]

Structure-Activity Relationships (SAR)

Systematic modification of the ethynyl pyrazole core is essential for optimizing potency, selectivity, and pharmacokinetic properties. The following table summarizes key SAR insights.

Moiety/PositionModificationRationale & Observed EffectCitation(s)
Ethynyl Group Replace with IodoProbe Bioisosterism. Affinity change is context-dependent. If the binding pocket is constrained, the shorter C-I bond may be favored. If the pocket is deeper, the longer C-C≡C-H axis can provide better interactions.[7][10]
Ethynyl Group Replace with MethylAssess Role of H-bond. Loss of the acidic C-H proton typically reduces potency if a hydrogen bond is a key interaction, confirming the ethynyl's role as a hydrogen bond donor.[20]
Pyrazole Ring N-1 SubstitutionBlock H-bond donor & modulate solubility. Adding an alkyl or aryl group at N-1 removes the N-H hydrogen bond donor capability. This can be beneficial if the N-H is not involved in key interactions and can be used to tune lipophilicity and PK properties.[3][20]
Pyrazole Ring C-4/C-5 SubstituentsExplore binding pockets & improve selectivity. Adding substituents to other positions on the pyrazole ring allows for probing of adjacent pockets. Small changes can dramatically alter the kinase selectivity profile.[2][21]
Terminal Alkyne Replace H with other groupsBlock metabolism & tune properties. While this removes the H-bond donor ability, capping the alkyne (e.g., with a methyl group) can prevent potential metabolic pathways involving the terminal alkyne and further modulate lipophilicity.[4][9]

Challenges and Future Perspectives

Despite its advantages, the ethynyl pyrazole moiety is not without potential liabilities.

  • Metabolic Activation: While often used to improve stability, terminal alkynes can, in some contexts, be metabolized to reactive ketene intermediates. Careful ADME profiling is essential to rule out this liability.

  • Covalent Reactivity: The potential for a terminal alkyne to act as a covalent warhead can be a double-edged sword.[17] While desirable for targeted covalent inhibitors, off-target covalent modification can lead to toxicity. Kinome-wide screening and careful design are necessary to ensure selectivity.

The future of the ethynyl pyrazole scaffold lies in its application to new and challenging targets. Its use in developing allosteric inhibitors and covalent inhibitors for non-kinase targets is a promising area of research. Furthermore, the integration of computational methods, such as DFT calculations and molecular dynamics, will continue to refine our understanding of the subtle interactions governed by this moiety, enabling more rational and efficient drug design.[8]

Conclusion

The ethynyl pyrazole moiety represents a masterful fusion of a privileged heterocyclic scaffold with a functionally versatile chemical group. Its unique ability to act as a rigid linker, a hydrogen bond donor, a bioisostere, and a metabolic shield provides medicinal chemists with a powerful and adaptable tool. Through well-established synthetic routes like the Sonogashira coupling, these scaffolds are readily accessible, allowing for extensive SAR exploration. As demonstrated by their successful incorporation into numerous clinical candidates and approved drugs, particularly in the kinase inhibitor space, the strategic application of the ethynyl pyrazole core will undoubtedly continue to drive the discovery of innovative and impactful medicines.

References

  • Bissantz, C., Kuhn, B., & Stahl, M. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology.
  • Bissantz, C., Kuhn, B., & Stahl, M. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Journal of Medicinal Chemistry.
  • Zimmermann, K., & Tautermann, C. S. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Zimmermann, K., & Tautermann, C. S. (2015). Acetylene Group, Friend or Foe in Medicinal Chemistry. Semantic Scholar.
  • Bissantz, C., Kuhn, B., & Stahl, M. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere.
  • AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.
  • van der Stelt, M., et al. (2017).
  • BenchChem. (2025). Unlocking the Potential of sp-Alkynes: A Theoretical and Computational Guide for Researchers and Drug Developers. Benchchem.
  • Rovida, E., et al. (2016).
  • Zimmermann, K., & Tautermann, C. S. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • Anderson, A. C., et al. (2012).
  • El-Boraey, H. A. (2020).
  • Kumar, S., & S, P. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction.
  • Wikipedia. (n.d.). Alkyne. Wikipedia.
  • ResearchGate. (n.d.). Alkynes are important functional groups in human therapeutics.
  • Elangovan, A., & Ho, T. I. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Eller, G. A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Šačkus, A., et al. (2010). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Jin, Z., et al. (2025).
  • Laufer, S., et al. (2025). A "Ligand First" Approach toward Selective, Covalent JNK2/3 Inhibitors. PubMed.
  • Gomaa, H. A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Rauh, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Cuneo, A., et al. (2025).
  • Ali, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.
  • Voiculescu, B., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

Sources

Thermodynamic Profiling of Pyrazole-Acetic Acid Linkers in Medicinal Chemistry

[1]

Executive Summary

The pyrazole-acetic acid moiety represents a critical "privileged scaffold" in modern drug discovery, serving as a versatile linker that connects pharmacophores while actively participating in ligand-target interactions.[1][2] This guide provides a rigorous technical analysis of the thermodynamic properties—specifically acidity (pKa), lipophilicity (LogP), and binding energetics (

3

By understanding the thermodynamic penalties and gains associated with the pyrazole-acetic acid linker, researchers can rationally optimize fragment-based drug design (FBDD) campaigns, particularly for kinase and COX enzyme inhibitors where this motif is prevalent.

Chemical Architecture & Tautomeric Equilibrium[1]

The thermodynamic behavior of pyrazole-acetic acid derivatives is dictated by the tautomeric nature of the pyrazole ring. Unlike static scaffolds, the pyrazole ring exists in a dynamic equilibrium between two annular tautomers (


Structural Isomerism

The position of the acetic acid tail (C3 vs. C4) fundamentally alters the electronic landscape:

  • Pyrazole-3-acetic acid: The carboxylate tail is proximal to the nitrogen lone pair, creating potential for intramolecular H-bonding which stabilizes specific tautomers.[1]

  • Pyrazole-4-acetic acid: The tail is distal, resulting in a more solvent-exposed carboxylate and often higher aqueous solubility.[1]

Tautomeric Dynamics

The proton transfer between nitrogens has a low activation energy barrier. In the context of protein binding, the "wrong" tautomer in solution must pay an energetic penalty (

TautomerismFigure 1: Tautomeric penalty in binding thermodynamics.cluster_0Tautomeric Equilibriumcluster_1Bioactive StateT11H-Pyrazole (N1-H)(Major Tautomer in Non-polar)T21H-Pyrazole (N2-H)(Major Tautomer in Polar/H-bond Acceptor)T1->T2Fast Proton TransferLow ΔG‡ComplexBound Complex(Enthalpic Gain)T2->ComplexBinding Event(ΔG_bind)ProteinTarget Protein(e.g., Kinase Hinge)Protein->Complex

Figure 1: The pyrazole ring must often freeze into a specific tautomer to bind, incurring an entropic penalty.[3]

Thermodynamic Parameters: The Core Profile

The following table synthesizes experimental and predicted thermodynamic descriptors for the core scaffold.

Table 1: Comparative Thermodynamic Properties
Property1H-Pyrazole-3-acetic acid1H-Pyrazole-4-acetic acidMechanistic Implication
MW 126.11 g/mol 126.11 g/mol Fragment-sized; ideal for FBDD.[1]
pKa (Acid) 4.2 - 4.64.4 - 4.8Ionized at physiological pH (7.4); drives solubility but hinders passive membrane permeability.[1]
pKa (Base) ~2.5 (Pyrazole NH)~2.5 (Pyrazole NH)Protonation of the ring is rare at physiological pH, maintaining H-bond donor capability.
LogP -0.2 to 0.4-0.1 to 0.5Low lipophilicity indicates high aqueous solubility but requires hydrophobic masking for cell entry.[1]
H-Bond Donors 2 (COOH, NH)2 (COOH, NH)Critical for enthalpic binding contributions (

).[3]
H-Bond Acceptors 2 (C=O, N:)2 (C=O, N:)The unprotonated nitrogen acts as a key acceptor in kinase hinge regions.
Melting Point 167 - 169 °C208 - 210 °CHigh lattice energy due to extensive intermolecular H-bond networks (dimers).[1]
Solubility Thermodynamics

The high melting points relative to molecular weight indicate a high Crystal Lattice Energy (


  • Observation: Pyrazole-acetic acids often suffer from poor solubility in non-polar organic solvents (DCM, Toluene) during synthesis because the solvent cannot overcome the strong intermolecular H-bonds (dimers) formed in the solid state.

  • Solution: Use dipolar aprotic solvents (DMSO, DMF) or protic solvents (Ethanol) that can disrupt the lattice enthalpy.[3]

Binding Thermodynamics: Enthalpy-Entropy Compensation

In medicinal chemistry, the pyrazole-acetic acid linker is rarely just a passive spacer. It contributes significantly to the free energy of binding (

The Enthalpic Driver ( )

The pyrazole ring is an "enthalpy trap." It forms high-quality hydrogen bonds (e.g., with the hinge region of kinases or the active site of COX-2).

  • Mechanism: The

    
     acts as a donor, and the 
    
    
    acts as an acceptor.[3]
  • Thermodynamic Signature: Strong exothermic signal in Isothermal Titration Calorimetry (ITC).

The Entropic Penalty ( )

The acetic acid "tail" introduces flexibility.

  • Rotational Entropy: The

    
     methylene carbon allows free rotation. Upon binding, this rotation is restricted.[3]
    
  • Penalty: This restriction causes a loss of conformational entropy, making the

    
     term positive (unfavorable).
    
  • Optimization Strategy: Rigidification (e.g., cyclizing the acetic acid into a fused ring or adding alpha-substituents) can reduce this entropic penalty, improving overall affinity.[3]

BindingCycleFigure 2: Thermodynamic cycle of Pyrazole-Acetic Acid binding.Ligand_SolvLigand (Solvated)Flexible LinkerDesolvationDesolvation(+ΔH, +ΔS)Ligand_Solv->DesolvationProtein_SolvProtein (Solvated)Protein_Solv->DesolvationComplexProtein-Ligand ComplexRestricted LinkerInteractionH-Bond Formation(-ΔH gain)Desolvation->InteractionConformationalConf. Restriction(-ΔS penalty)Conformational->ComplexInteraction->Conformational

Figure 2: The binding event involves a trade-off between the enthalpic gain of pyrazole H-bonds and the entropic cost of locking the acetic acid linker.[1]

Experimental Protocols

Protocol: Synthesis of 2-(1H-Pyrazol-3-yl)acetic Acid

Note: This reaction is highly exothermic.[1] Proper thermal management is required to prevent "runaway" thermodynamics.

  • Reagents: 1H-Pyrazole (1.0 eq), Ethyl bromoacetate (1.1 eq), NaH (1.2 eq), THF (Anhydrous).

  • Deprotonation (Exothermic):

    • Suspend NaH in THF at 0°C under

      
      .
      
    • Add 1H-Pyrazole dropwise over 30 mins.[1][2] Caution:

      
       gas evolution.
      
    • Stir 1h at 0°C to ensure formation of the pyrazolyl anion.

  • Alkylation:

    • Add Ethyl bromoacetate dropwise at 0°C.

    • Allow to warm to RT and stir for 12h.

  • Hydrolysis:

    • Add LiOH (2.0 eq) in

      
      /MeOH. Stir 4h.
      
    • Acidify with HCl to pH 3.0 to precipitate the carboxylic acid.

  • Purification: Recrystallize from Ethanol/Water.

Protocol: Isothermal Titration Calorimetry (ITC)

To measure the binding thermodynamics of a pyrazole-linker fragment to a target protein.

Setup:

  • Instrument: MicroCal PEAQ-ITC or VP-ITC.[1]

  • Cell: Target Protein (20-50

    
    ) in degassed buffer (PBS pH 7.4, 1% DMSO).
    
  • Syringe: Pyrazole Ligand (200-500

    
    ) in exact same buffer. Critical: Mismatched DMSO % causes massive heat of dilution artifacts.
    

Workflow:

  • Reference Power: Set to 10

    
    .
    
  • Injection Profile: 1 x 0.4

    
     (discard), followed by 19 x 2.0 
    
    
    injections.
  • Spacing: 150 seconds between injections to allow return to baseline.

  • Control: Titrate Ligand into Buffer (no protein) to measure heat of dilution. Subtract this from the main run.

Data Analysis:

  • Fit to One-Set-of-Sites model.[1]

  • Extract

    
    , 
    
    
    (stoichiometry), and
    
    
    .[3]
  • Calculate

    
     and 
    
    
    .[1]

ITC_WorkflowFigure 3: ITC Experimental Workflow for Thermodynamic Profiling.PrepSample PrepMatch Buffers ExactlyExpTitrationMeasure Heat (µcal/sec)Prep->ExpProcessBaseline Subtraction(Ligand into Buffer)Exp->ProcessFitCurve FittingExtract ΔH, Ka, NProcess->Fit

Figure 3: Step-by-step workflow for obtaining thermodynamic binding parameters.

Case Study: Kinase Inhibitor Optimization

In the development of Aurora kinase inhibitors, the pyrazole-acetic acid motif is often used.

  • Initial Hit: A flexible pyrazole-acetic acid linker showed moderate affinity (

    
    ). ITC revealed favorable enthalpy (
    
    
    ) but unfavorable entropy (
    
    
    ).
  • Optimization: Methylation of the alpha-carbon on the acetic acid linker restricted rotation.

  • Result: The "Magic Methyl" effect reduced the entropic penalty, improving affinity to

    
     without significantly changing the enthalpic interactions.[3]
    

References

  • Thermodynamic vs. Kinetic Control in Synthesis of Pyrazoles. National Institutes of Health (PMC). Available at: [Link][3]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI Molecules. Available at: [Link][3]

  • Benchmark properties of pyrazole derivatives: Evaluation of thermochemical data. International Atomic Energy Agency (IAEA). Available at: [Link][3]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Springer Nature Protocols. Available at: [Link][3]

Methodological & Application

Using 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid in CuAAC click chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Bioconjugation Using 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

Introduction & Molecule Profile

This compound is a rigid, heterobifunctional linker designed for high-precision bioconjugation. Unlike flexible alkyl chain linkers, the pyrazole core provides structural rigidity, reducing the degrees of freedom in the final conjugate, which can improve the binding affinity of small molecule drugs or the stability of protein conjugates.

  • Functional Handle A (Carboxylic Acid): Targeted for amide coupling to primary amines (Lysine residues, N-termini, or amino-functionalized small molecules).

  • Functional Handle B (Terminal Alkyne): Targeted for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-tagged partners.

Physicochemical Profile
PropertyDescription
Solubility Soluble in DMSO, DMF, DMA. Sparingly soluble in water at acidic pH; soluble in aqueous buffers at pH > 7.0 (as carboxylate).
Stability High thermal stability. The pyrazole ring is resistant to oxidation under standard biological conditions.
Reactivity The alkyne at the 4-position is sterically accessible and highly reactive toward Cu(I)-catalyzed cycloaddition.

Strategic Workflow: The "Two-Step" Conjugation

To utilize this molecule effectively, one rarely performs the "Click" reaction first. The standard workflow involves anchoring the linker to a substrate via the carboxylic acid, purifying the intermediate, and then performing the Click reaction.

Workflow Substrate Amine-Containing Substrate (Drug/Protein) Activation Step 1: Activation (HATU/DIPEA or EDC/NHS) Substrate->Activation Linker Linker: 2-(4-Ethynyl-1H-pyrazol-1-yl) acetic acid Linker->Activation Intermediate Intermediate: Alkyne-Functionalized Substrate Activation->Intermediate Amide Bond Formation Click Step 2: CuAAC (CuSO4 / THPTA / Ascorbate) Intermediate->Click Azide Azide Partner (Fluorophore/PEG) Azide->Click Product Final Conjugate (Triazole Linkage) Click->Product 1,4-Triazole Formation

Figure 1: The logical workflow for heterobifunctional conjugation. The linker is first attached to the amine substrate, creating a "Click-ready" intermediate.

Protocol 1: Linker Attachment (Amide Coupling)

This step attaches the acetic acid tail of the linker to an amine-containing substrate.

Context:

  • For Small Molecules (Organic Phase): Use HATU/DIPEA in DMF.[1]

  • For Proteins/Antibodies (Aqueous Phase): Use EDC/Sulfo-NHS in PBS/DMSO.

Method A: Small Molecule Functionalization (HATU Protocol)

Use this when modifying a drug payload or peptide in organic solvent.

Reagents:

  • Linker: this compound (1.0 eq)[2]

  • Substrate: Amine-bearing molecule (1.0 – 1.2 eq)[3]

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Pre-activation: Dissolve the Linker (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5–10 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow.

  • Coupling: Add the Amine Substrate .[3] If the substrate is a salt (e.g., HCl salt), add an extra 1.0 eq of DIPEA.

  • Incubation: Stir at RT for 1–4 hours under nitrogen.

  • Validation (Self-Check): Monitor by LC-MS. Look for the mass shift corresponding to the linker addition (+ Linker MW – H2O).

  • Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

Protocol 2: The CuAAC Click Reaction

This is the critical step where the alkyne-functionalized substrate (from Protocol 1) is conjugated to an azide.

Critical Mechanism Note: The pyrazole nitrogen can theoretically coordinate Copper, potentially sequestering the catalyst. Therefore, using a strong, sacrificial ligand (THPTA) is mandatory to out-compete the pyrazole and maintain the Cu(I) in a catalytic state. Do not use ligand-free conditions.

Reagent Setup (Stock Solutions)
ComponentConcentrationSolventStorage
CuSO4 20 mMHPLC Water4°C
THPTA Ligand 100 mMHPLC Water-20°C
Sodium Ascorbate 100 mMHPLC WaterFreshly Prepared
Alkyne-Substrate 1–10 mMDMSO/Water-20°C
Azide-Partner 1–10 mMDMSO/Water-20°C
Step-by-Step Procedure
  • Catalyst Premixing (Crucial Step):

    • In a separate small tube, mix CuSO4 and THPTA in a 1:5 molar ratio .

    • Example: Mix 10 µL of CuSO4 (20 mM) with 10 µL of THPTA (100 mM).

    • Incubate for 5 minutes. The solution helps protect Cu(I) from oxidation and disproportionation.

  • Reaction Assembly:

    • In the main reaction vessel (e.g., 1.5 mL Eppendorf), combine:

      • Buffer (PBS pH 7.4 or Water/DMSO mix).

      • Alkyne-Substrate (Final conc: 100 µM – 1 mM).

      • Azide-Partner (1.2 – 2.0 equivalents relative to Alkyne).

      • Cu-THPTA Complex (Add last of the stable reagents).

        • Target Load: 5–10 mol% Copper relative to Alkyne.

  • Initiation:

    • Add Sodium Ascorbate (Final conc: 5 mM, or 50–100 equivalents relative to Cu).

    • Why? This reduces inactive Cu(II) to catalytic Cu(I).

  • Incubation:

    • Flush the headspace with Nitrogen or Argon (optional but recommended).

    • Incubate at RT for 30–60 minutes in the dark.

  • Quenching & Purification:

    • Small Molecules: Dilute with water/MeCN and purify via Prep-HPLC.

    • Proteins: Desalt using a PD-10 column or spin filter (10k MWCO) to remove Copper and excess reagents. Add EDTA (5 mM) to the wash buffer to strip chelated copper.

Troubleshooting & Optimization Logic

Troubleshooting Issue Problem: Low Yield or No Reaction Check1 Check 1: Oxidation? Did the solution turn brown/green? Issue->Check1 Sol1 Solution: Increase Ascorbate Degas Solvents Check1->Sol1 Yes Check2 Check 2: Precipitation? Is the linker crashing out? Check1->Check2 No Sol2 Solution: Add DMSO (up to 20%) Switch to THPTA (Water Soluble) Check2->Sol2 Yes Check3 Check 3: Chelation? Is the Pyrazole inhibiting Cu? Check2->Check3 No Sol3 Solution: Increase Cu:THPTA ratio to 1:10 Increase Catalyst Load Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting CuAAC reactions involving pyrazole-based linkers.

Expert Insight on "Self-Validation":

  • The Color Test: A successful CuAAC reaction maintained by ascorbate should remain colorless or light yellow. If it turns green or brown, Cu(I) has oxidized to Cu(II) or precipitated as Cu2O. Add more ascorbate immediately.

  • The "Chelation Effect": If the reaction stalls, the pyrazole nitrogen may be competing for the Copper. Do not just add more Copper (which increases toxicity/side reactions). Instead, increase the THPTA ligand concentration to pull Copper back into the active catalytic cycle.

References

  • Creative Biolabs. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Mechanism and Protocols. Available at: [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[4][5] Nature Chemical Biology. (Foundational text on bioorthogonal chemistry).

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Establishes the THPTA ligand standard).
  • Glen Research. THPTA - A Water Soluble Click Ligand Application Note. Available at: [Link]

Sources

Application Note: Strategies and Protocols for the Amide Coupling of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

In the landscape of modern medicinal chemistry and drug discovery, the strategic assembly of molecular fragments is paramount. This compound is a bifunctional building block of significant interest. The pyrazole core is a privileged scaffold found in numerous therapeutic agents, including COX-2 inhibitors like celecoxib.[1] The ethynyl group serves as a versatile chemical handle, most notably for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ('click chemistry'), enabling the straightforward linkage of this moiety to other molecules. The acetic acid side chain provides a direct vector for amide bond formation, one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals.[2][3]

This document serves as a comprehensive technical guide for researchers, providing a comparative analysis of robust coupling methodologies and detailed, field-proven protocols for the successful amidation of this compound. We will delve into the mechanistic rationale behind reagent selection and provide practical guidance for optimization and troubleshooting.

Core Principles: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow and thermodynamically challenging process at ambient temperatures, primarily due to the rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[4] Therefore, the reaction necessitates the activation of the carboxylic acid by converting the hydroxyl group into a better leaving group.[2] This is achieved using a "coupling reagent." The choice of reagent is critical and depends on factors such as substrate stability, steric hindrance, risk of racemization (if applicable), and desired workup procedure.[2]

We will focus on three highly effective and mechanistically distinct classes of coupling reagents:

  • Uronium/Aminium Salts (HATU): Praised for high efficiency, rapid kinetics, and suppression of racemization.[5][6]

  • Carbodiimides (EDC with HOBt): A classic, cost-effective method where the primary byproduct is a water-soluble urea, simplifying purification.[4][7]

  • Phosphonic Anhydrides (T3P®): A powerful and increasingly popular "green" reagent known for high yields, low epimerization, and simple aqueous workup.[8][9][10]

Comparative Analysis of Recommended Coupling Reagents

Selecting the optimal coupling reagent is a critical first step. The following table provides a comparative overview to guide your decision-making process.

FeatureHATUEDC / HOBtT3P® (Propanephosphonic Acid Anhydride)
Reagent Class Uronium/Aminium SaltCarbodiimideCyclic Phosphonic Anhydride
Mechanism Forms a highly reactive OAt-active ester intermediate.[11][12]Forms an O-acylisourea, which is converted to a more stable HOBt-ester.[7]Activates the carboxylate via a mixed phosphonic anhydride intermediate.[8]
Relative Reactivity Very High / FastModerate to HighVery High
Racemization Risk Very LowLow (with HOBt additive)Very Low[9]
Byproduct Removal Aqueous washAqueous wash (water-soluble urea)[13]Aqueous wash (water-soluble phosphonic acids)[8][9]
Key Advantages High efficiency for difficult couplings; rapid reaction times.[5][6]Cost-effective; easy byproduct removal; widely available.[7]Excellent yields; simple workup; favorable safety profile (non-explosive, non-toxic).[8][9]
Considerations Higher cost; potential for guanidinylation of the amine if used in large excess.[5]HOBt has explosive properties in its anhydrous form; requires an additive.[13]Typically sold as a solution in an organic solvent (e.g., EtOAc, DMF).

Mechanistic Pathways

Understanding the mechanism of action for each reagent class is crucial for troubleshooting and optimization.

HATU-Mediated Activation

The efficacy of HATU stems from the in-situ formation of a highly reactive OAt-active ester. The reaction is driven by the formation of tetramethylurea as a stable byproduct. The pyridine nitrogen in the HOAt moiety is believed to stabilize the transition state, accelerating the final aminolysis step.[12]

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Aminolysis RCOOH R-COOH Base Base (DIPEA) RCOO R-COO⁻ RCOOH->RCOO + Base Base->RCOO HATU HATU Intermediate1 O-Acylisouronium Salt RCOO->Intermediate1 + HATU HATU->Intermediate1 HOAt_minus HOAt⁻ ActiveEster OAt-Active Ester Intermediate1->ActiveEster + HOAt⁻ TMU Tetramethylurea Intermediate1->TMU HOAt_minus->ActiveEster Amine R'-NH₂ Amide Amide Product Amine->Amide HOAt HOAt Amide->HOAt ActiveEster_ref ActiveEster_ref->Amide

Caption: HATU activation cascade forming the key OAt-active ester.

EDC/HOBt-Mediated Activation

The carbodiimide (EDC) first activates the carboxylic acid to form an unstable O-acylisourea intermediate. This intermediate is susceptible to rearrangement into an unreactive N-acylurea byproduct. The additive, HOBt, salvages this pathway by rapidly trapping the O-acylisourea to form a more stable HOBt-active ester, which then reacts cleanly with the amine.[7][13]

EDC_Mechanism cluster_activation Step 1: Activation cluster_trapping Step 2: Trapping / Side Reaction cluster_coupling Step 3: Aminolysis RCOOH R-COOH Isourea O-Acylisourea (Unstable) RCOOH->Isourea EDC EDC EDC->Isourea ActiveEster HOBt-Active Ester (Reactive) Isourea->ActiveEster + HOBt N_Acylurea N-Acylurea (Byproduct) Isourea->N_Acylurea Rearrangement EDU EDU (Byproduct) Isourea->EDU HOBt HOBt HOBt->ActiveEster Amide Amide Product ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide

Caption: EDC/HOBt mechanism highlighting the crucial role of HOBt.

Experimental Protocols

The following protocols are designed for a standard 1.0 mmol scale reaction. All glassware should be oven-dried, and anhydrous solvents should be used. Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for high-value amines, sterically hindered substrates, or when rapid and clean conversion is the primary goal.

Materials:

  • This compound (1.0 equiv, 1.0 mmol, 150.1 mg)

  • Amine of interest (1.1 equiv, 1.1 mmol)

  • HATU (1.1 equiv, 1.1 mmol, 418.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 523 µL)

  • Anhydrous Dimethylformamide (DMF) (5 mL, ~0.2 M)

  • Ethyl Acetate (EtOAc), 1M HCl (aq), sat. NaHCO₃ (aq), Brine for workup

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (150.1 mg) and HATU (418.3 mg).

  • Add anhydrous DMF (5 mL) and stir to dissolve.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the amine (1.1 mmol) to the reaction mixture.

  • Add DIPEA (523 µL) dropwise via syringe. Causality Note: DIPEA is a non-nucleophilic base that facilitates the deprotonation of the carboxylic acid without competing with the primary amine nucleophile.[5]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 1-4 hours).

  • Workup: Dilute the reaction mixture with EtOAc (25 mL). Wash sequentially with 1M HCl (2 x 15 mL), water (15 mL), saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (15 mL). Self-Validation: The acidic and basic washes remove unreacted starting materials, excess DIPEA, and water-soluble byproducts like tetramethylurea.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.[14]

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This is a robust and economical choice for routine amide couplings. The workup is simplified by the water-solubility of the EDC reagent and its urea byproduct (EDU).[13]

Materials:

  • This compound (1.0 equiv, 1.0 mmol, 150.1 mg)

  • Amine of interest (1.1 equiv, 1.1 mmol)

  • EDC·HCl (1.2 equiv, 1.2 mmol, 230.1 mg)

  • HOBt (Hydrate or Anhydrous, 1.2 equiv, 1.2 mmol, ~183.7 mg)

  • Triethylamine (TEA) or DIPEA (2.5 equiv, 2.5 mmol, ~348 µL)

  • Anhydrous Dichloromethane (DCM) or DMF (5 mL, ~0.2 M)

  • Standard workup reagents (as in Protocol 1)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (150.1 mg), HOBt (~183.7 mg), and the amine (1.1 mmol).

  • Add anhydrous DCM (5 mL) and stir to form a solution or suspension.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add TEA or DIPEA (348 µL).

  • Add EDC·HCl (230.1 mg) portion-wise over 5 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and maintains a lower concentration of the highly reactive O-acylisourea intermediate, minimizing side reactions.[13]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute with additional DCM (20 mL). Wash sequentially with 1M HCl (2 x 15 mL), water (15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL). Self-Validation: The aqueous washes effectively remove the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproduct.[13]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 3: Green and Efficient Coupling using T3P®

T3P® is an excellent choice for achieving high yields with a simplified, environmentally friendlier workup. It is particularly effective at minimizing racemization.[9][15]

Materials:

  • This compound (1.0 equiv, 1.0 mmol, 150.1 mg)

  • Amine of interest (1.1 equiv, 1.1 mmol)

  • T3P® (50% solution in EtOAc or DMF, 1.5 equiv, 1.5 mmol, ~1.0 mL)

  • Pyridine or DIPEA (3.0 equiv, 3.0 mmol)

  • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) (5 mL, ~0.2 M)

  • Standard workup reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (150.1 mg) and the amine (1.1 mmol).

  • Add anhydrous EtOAc (5 mL) and the base (e.g., Pyridine, 3.0 mmol).

  • Stir the mixture at room temperature until a clear solution is obtained. Cool to 0 °C.

  • Slowly add the T3P® solution (1.0 mL) dropwise over 10 minutes. An exotherm may be observed. Causality Note: T3P® acts as a powerful dehydrating agent, forming a mixed anhydride that readily reacts with the amine. The byproducts are water-soluble phosphonic acids.[8]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and add more EtOAc (20 mL).

  • Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL), 1M HCl (15 mL), and brine (15 mL). Self-Validation: The basic wash is critical for removing the acidic phosphonic byproducts, leading to a much cleaner crude product.[9]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often of high purity, but can be further purified by flash chromatography if necessary.

General Experimental Workflow & Troubleshooting

Caption: Standard workflow for amide coupling reactions.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Poorly nucleophilic amine (e.g., electron-deficient aniline).[16]3. Steric hindrance.4. Insufficient base or wrong base type.1. Use a fresh bottle of reagent.2. Switch to a more powerful coupling reagent like HATU. Consider increasing reaction temperature or time.[17]3. Use HATU or T3P®, which are effective for hindered couplings.[6][9]4. Ensure adequate equivalents of a non-nucleophilic base like DIPEA are used.
Multiple Spots on TLC (Side Products) 1. N-acylurea formation (with EDC).2. Guanidinylation of amine (with HATU).3. Decomposition of starting material or product.1. Ensure HOBt is used with EDC; check order of addition.[13]2. Avoid large excess of HATU; consider pre-activating the acid before adding the amine.[5]3. Maintain temperature control (0 °C start); ensure inert atmosphere.
Difficulty in Purification 1. Byproducts co-eluting with the product.2. Product is highly polar.1. Ensure the aqueous workup was performed correctly to remove the bulk of byproducts.2. For basic pyrazole products, consider purification via crystallization of an acid addition salt (e.g., HCl or oxalate salt) as an alternative to chromatography.[18][19]

References

  • Optimizing Your Synthesis: The Advantages of Using T3P for Amide and Ester Formation. (2025). Ningbo Inno Pharmchem Co., Ltd.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • HATU:a third-generation coupling reagent. (2024). ChemicalBook.
  • Amine to Amide Mechanism - H
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (2025). BenchChem.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Process for the purification of pyrazoles. (n.d.).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Biotage.
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI.
  • Understanding T3P®
  • H
  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
  • Understanding T3P® From Start To Finish. (n.d.). Outsourced Pharma.
  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
  • Method for purifying pyrazoles. (n.d.).
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.
  • Uphill battles in amide couplings. (2014). amphoteros.
  • Struggling with amide coupling. (2024). Reddit.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Amide synthesis by acyl
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025).
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. (n.d.). Indian Journal of Chemistry.
  • This compound. (n.d.). PubChem.
  • (Pyrazol-4-yl)aceticyl)
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Royal Society of Chemistry.
  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in W
  • Amide coupling. (2025). Reddit.
  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). Journal of Chemical and Pharmaceutical Research.

Sources

Application Note: Designing Rigid PROTAC Linkers with 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The linker moiety in Proteolysis Targeting Chimeras (PROTACs) is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, cell permeability, and metabolic stability.[1] This application note details the strategic use of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid —a bifunctional, rigid linker building block. Unlike flexible PEG chains, this pyrazole-alkyne scaffold reduces the entropic penalty of binding and enables rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides optimized protocols for amide coupling and "click" chemistry conjugation, specifically tailored for high-throughput PROTAC discovery.

Strategic Design: The "Linkerology" Rationale

Shifting from Flexible to Rigid Linkers

Early PROTAC designs relied heavily on polyethylene glycol (PEG) or alkyl chains. While synthetically accessible, these flexible linkers often suffer from:

  • High Entropic Penalty: The loss of conformational degrees of freedom upon ternary complex formation reduces binding affinity (

    
    ).
    
  • Poor Permeability: Long PEG chains can increase topological polar surface area (tPSA), hindering membrane crossing.

This compound addresses these issues by introducing a rigid aromatic core (pyrazole) . This restricts the conformational space, pre-organizing the PROTAC into a bioactive conformation that favors productive E3-PROTAC-POI ternary complexes.

The Pyrazole Advantage

The pyrazole core offers distinct physicochemical advantages over phenyl-based rigid linkers:

  • Solubility: The nitrogen-rich heterocycle lowers LogP compared to benzene, improving aqueous solubility.

  • Pi-Stacking Potential: The aromatic system can participate in

    
     or cation-
    
    
    
    interactions with surface residues on the E3 ligase or POI, stabilizing the ternary complex (cooperativity).
Visualizing the Workflow

The following diagram illustrates the workflow for utilizing this linker in a convergent synthesis strategy.

PROTAC_Workflow LigandA Ligand A (Amine-functionalized) Intermediate Intermediate: Alkyne-Ligand A LigandA->Intermediate Amide Coupling (HATU/DIPEA) Linker 2-(4-Ethynyl-1H-pyrazol-1-yl) acetic acid Linker->Intermediate PROTAC Final PROTAC (Triazole-Pyrazole Linker) Intermediate->PROTAC CuAAC Click (CuSO4/THPTA) LigandB Ligand B (Azide-functionalized) LigandB->PROTAC

Figure 1: Convergent synthesis workflow utilizing the bifunctional nature of the linker (Acid for amide coupling, Alkyne for click chemistry).

Experimental Protocols

Step 1: Amide Coupling (Acid Terminus)

The first step involves attaching the carboxylic acid tail of the linker to an amine-functionalized ligand (either the E3 binder, e.g., Thalidomide-NH2, or the POI binder).

Reagents:

  • Linker: this compound (1.0 equiv)

  • Amine-Ligand: (1.0 – 1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO

Protocol:

  • Dissolution: Dissolve the Linker and the Amine-Ligand in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA to the solution. Stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add HATU. Flush the vial with nitrogen/argon and seal.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS for the consumption of the acid/amine and formation of the product mass (

    
    ).
    
    • Note: The alkyne group is stable under standard amide coupling conditions; no protection is required.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Step 2: CuAAC "Click" Reaction (Alkyne Terminus)

The alkyne-functionalized intermediate is now reacted with an azide-functionalized partner to form the final PROTAC. This step generates a 1,4-disubstituted 1,2,3-triazole , further extending the rigid scaffold.

Critical Reagent: THPTA Ligand We strictly recommend using THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the copper ligand. It prevents Cu(I)-induced oxidation of proteins (if clicking in situ) and protects the PROTAC ligands from oxidative degradation during synthesis.

Reagents:

  • Alkyne-Intermediate (from Step 1) (1.0 equiv)

  • Azide-Ligand (1.0 equiv)

  • CuSO4 · 5H2O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • THPTA (0.2 equiv)

  • Solvent: DMSO/Water (4:1) or tBuOH/Water (1:1)

Protocol:

  • Preparation: Dissolve Alkyne-Intermediate and Azide-Ligand in the solvent mixture.

  • Catalyst Premix: In a separate small vial, mix CuSO4 and THPTA in water.

  • Initiation: Add the Cu-THPTA complex to the reaction mixture, followed immediately by the Sodium Ascorbate (freshly prepared in water).

  • Degassing (Crucial): Bubble nitrogen or argon through the solution for 1–2 minutes. Oxygen rapidly oxidizes catalytic Cu(I) to inactive Cu(II), stalling the reaction.

  • Reaction: Stir at RT for 1–12 hours.

    • QC Check: LC-MS should show the disappearance of the azide/alkyne and appearance of the triazole product.

  • Purification: The crude mixture can often be injected directly onto a Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid) after filtering.

Data Analysis & Validation

Physicochemical Comparison

The following table highlights the theoretical improvements when substituting a standard PEG linker with the Pyrazole-Alkyne linker.

FeaturePEG-3 LinkerPyrazole-Alkyne LinkerImpact on PROTAC
Geometry Flexible / FloppyRigid / LinearReduced entropic penalty upon binding.
LogP HydrophilicModeratePyrazole maintains solubility better than Phenyl.
Metabolic Stability Low (Oxidative cleavage)HighHeterocycles are resistant to P450 metabolism.
Synthesis Linear Amide CouplingModular "Click"Enables rapid parallel library synthesis.
Ternary Complex Logic

The rigidity of the pyrazole-triazole axis (formed after the click reaction) is designed to lock the E3 and POI in a specific orientation.

Ternary_Complex Flexible Flexible Linker (PEG) High Entropy Cost Complex_Flex Unstable/Transient Ternary Complex Flexible->Complex_Flex High conformational freedom Rigid Rigid Linker (Pyrazole) Pre-organized Conformation Complex_Rigid Stable/Cooperativity+ Ternary Complex Rigid->Complex_Rigid Restricted motion favors binding

Figure 2: Impact of linker rigidity on ternary complex formation.

References

  • Buhimschi, A. D., et al. (2018). Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs. Biochemistry. Link

    • Context: Discusses the impact of linker rigidity on BTK degrad
  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Sigma-Hole Donors. Journal of Medicinal Chemistry. Link

    • Context: Highlights the "Linkerology" concepts and the shift toward rigid linkers (piperazines, alkynes) to improve permeability.[2]

  • Wurz, R. P., et al. (2018). A "Click" Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. Link

    • Context: The definitive guide on using CuAAC (Click chemistry) for generating PROTAC libraries and the utility of triazole linkers.
  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. Link

    • Context: Demonstrates the use of rigid linkers to achieve isoform selectivity (SMARCA2/4)
  • Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

    • Context: Foundational text on the reliability and orthogonality of the azide-alkyne cycloaddition used in this protocol.

Sources

Precision Engineering of the Pyrazole Core: Sonogashira Coupling of 4-Ethynyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance & Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib). The C4 position of the pyrazole ring is a critical vector for structure-activity relationship (SAR) exploration, often used to extend the carbon skeleton into solvent-exposed regions of a protein binding pocket.

4-Ethynyl pyrazoles represent high-value intermediates. They function as nucleophilic linchpins, allowing the modular attachment of aryl, heteroaryl, or solubilizing groups via Sonogashira cross-coupling. However, this specific substrate class presents unique synthetic challenges:

  • Catalyst Poisoning: The

    
     nitrogens (N2 position) are potent 
    
    
    
    -donors capable of displacing phosphine ligands on Palladium, leading to catalyst deactivation.
  • Acidity/Tautomerism: Unprotected pyrazoles (

    
    ) possess a 
    
    
    
    , competing with the terminal alkyne (
    
    
    ) for base deprotonation, potentially leading to
    
    
    -arylation side products or insolubility.
  • Glaser Homocoupling: The electron-rich nature of the pyrazole ring can increase the susceptibility of the terminal alkyne to oxidative dimerization, particularly in copper-mediated systems.

This guide provides optimized protocols to overcome these barriers, ensuring high-yield couplings for drug discovery campaigns.

Mechanistic Considerations & Pathway Analysis

To optimize the reaction, one must understand the competing catalytic cycles. The diagram below illustrates the standard productive cycle versus the inhibitory "off-cycle" pathways caused by the pyrazole nitrogen.

SonogashiraMechanism cluster_Cu Copper Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Cu-C≡C-Py Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Free Pyrazole N (Ligand Displacement) Coord π-Alkyne Complex Prod Product Release (Reductive Elimination) TransMet->Prod Isomerization Glaser Glaser Homocoupling (Side Reaction) TransMet->Glaser O2 presence Prod->Pd0 Regeneration Cu_Acetylide Cu-Acetylide (Active Nucleophile)

Figure 1: Catalytic cycle highlighting the competitive inhibition by pyrazole nitrogen (Red) and the productive cross-coupling pathway (Blue/Green).

Critical Optimization Matrix

Before executing protocols, select conditions based on your substrate's protection status.

VariableCondition A: Protected Pyrazole (SEM, THP, Me)Condition B: Unprotected Pyrazole (NH-free)
Primary Challenge Steric hindrance at C4 if PG is bulky.Catalyst poisoning; Solubility; N-arylation.
Preferred Catalyst Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ Pd(OAc)₂ + XPhos or Pd(Amphos)₂Cl₂
Ligand Strategy Standard phosphines (PPh₃) are sufficient.Bulky, electron-rich ligands (Buchwald type) to prevent N-coordination.
Base Et₃N or Diisopropylamine (DIPA).Inorganic bases (Cs₂CO₃, K₃PO₄) or excess organic base (3+ equiv).
Copper Co-catalyst CuI (5 mol%) - Standard acceleration.Avoid if possible (Cu-free) to prevent N-complexation.
Solvent THF, DMF, or MeCN.DMSO or DMF (for solubility); Water/Surfactant (Green).

Standardized Experimental Protocols

Protocol A: Copper-Mediated Coupling (Protected Substrates)

Best for: 1-SEM-4-ethynyl-1H-pyrazole or 1-Methyl-4-ethynyl-1H-pyrazole.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 4-Ethynyl Pyrazole (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)[2]

  • CuI (0.05 equiv)

  • Et₃N (3.0 equiv)[1]

  • THF (Anhydrous, degassed)

Step-by-Step Workflow:

  • Degassing: In a reaction vial, combine the Aryl Halide, Pd catalyst, and CuI. Seal and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes Glaser homocoupling of the alkyne.

  • Solvent Addition: Add degassed THF and Et₃N via syringe.

  • Alkyne Addition: Add the protected 4-ethynyl pyrazole (dissolved in minimal THF if solid) dropwise to the stirring mixture.

  • Reaction: Stir at Room Temperature for 1-4 hours. If conversion is low (<50% by LCMS after 2h), heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu), then brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. Note: Pyrazoles often tail on silica; add 1% Et₃N to the eluent.

Protocol B: Copper-Free Coupling (Unprotected/Sensitive Substrates)

Best for: 4-ethynyl-1H-pyrazole (NH-free) or substrates prone to homocoupling. Rationale: Eliminating Copper prevents the formation of Copper-azolate complexes that precipitate and stall the reaction.

Reagents:

  • Aryl Iodide (1.0 equiv)[1]

  • 4-Ethynyl Pyrazole (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • XPhos (0.10 equiv) - Ligand is critical for Cu-free turnover.

  • Cs₂CO₃ (3.0 equiv)

  • CH₃CN or DMF (Degassed)

Step-by-Step Workflow:

  • Pre-complexation: In the reaction vessel, add Pd(OAc)₂ and XPhos in CH₃CN. Stir at RT for 10 mins to generate the active catalytic species (solution turns from orange to yellow/pale).

  • Substrate Loading: Add the Aryl Iodide, 4-Ethynyl Pyrazole, and solid Cs₂CO₃.

  • Heating: Seal the vessel under Argon and heat to 80°C . Note: Cu-free reactions have higher activation energy and require heat.

  • Monitoring: Monitor by HPLC. Unprotected pyrazoles may show broad peaks; ensure mobile phase contains 0.1% Formic Acid.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Glaser Product (Dimer) Oxygen leakage or excessive Copper activity.1. Rigorous degassing (freeze-pump-thaw).2. Switch to Protocol B (Cu-free).3. Add ascorbic acid (antioxidant).
No Reaction (SM Recovery) Catalyst poisoning by Pyrazole-N.1. Use a bulky ligand (XPhos, SPhos) to shield Pd.2. Protect the pyrazole (SEM/THP).3. Switch to Pd(dppf)Cl₂ (bite angle effect).
N-Arylation Byproduct Competition between NH and Alkyne-H.1. Use a weaker base (Et₃N instead of Cs₂CO₃).2. Strictly use Protocol A (Protected Pyrazole).
Black Precipitate (Pd Black) Catalyst decomposition ("Pd crash").1. Increase Ligand:Pd ratio (from 2:1 to 4:1).2. Lower reaction temperature.[3][4]

References

  • Mechanistic Overview of Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews.

  • Copper-Free Methodologies: Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling using Pd/XPhos.[2][5] Journal of Organic Chemistry.

  • Pyrazole Functionalization: Tyrell, E., et al. (2010). Palladium-catalyzed cross-coupling approaches to 4-substituted pyrazoles.[6][7][8] Synthesis.

  • Aqueous/Green Conditions: Handa, S., et al. (2018).[5] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water. Organic Letters.

  • Handling Nitrogen Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.

Sources

Application Notes and Protocols: Peptide Labeling with Pyrazole-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Pyrazole-Acetic Acid in Peptide Labeling

In the dynamic landscape of peptide-based therapeutics and research, the ability to selectively modify and label peptides is paramount. Chemical labeling endows peptides with new functionalities, such as fluorescent tags for imaging, polyethylene glycol (PEG) chains for improved pharmacokinetics, or handles for immobilization and purification. The choice of the labeling reagent is critical, dictating the stability of the conjugate, the preservation of biological activity, and the overall success of the intended application.

This guide introduces the use of pyrazole-acetic acid derivatives as a novel and versatile tool for peptide labeling. Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its incorporation into a peptide label via an acetic acid linker offers several distinct advantages:

  • Chemical Stability: The pyrazole ring is aromatic and exhibits high stability against metabolic degradation, providing a robust tag for in vivo applications.

  • Modulation of Physicochemical Properties: The pyrazole moiety can influence the lipophilicity and solubility of the labeled peptide, which can be fine-tuned by further substitution on the pyrazole ring.[2]

  • Biocompatibility: The pyrazole scaffold is a well-established pharmacophore, suggesting good biocompatibility of the resulting peptide conjugates.[1][2]

  • Versatile Platform: The pyrazole ring can be further functionalized to introduce additional reporters or functionalities, making it a versatile platform for creating multifunctional peptide conjugates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for labeling peptides with pyrazole-acetic acid derivatives, from the synthesis of the activated labeling reagent to the characterization of the final conjugate.

Chemical Principles and Reaction Mechanism

The most common strategy for labeling peptides with pyrazole-acetic acid is through the use of an N-hydroxysuccinimide (NHS) ester derivative. This approach targets primary amines on the peptide, namely the N-terminal α-amine and the ε-amine of lysine side chains, to form a stable amide bond.

Activation of Pyrazole-Acetic Acid

The carboxylic acid group of pyrazole-acetic acid is not reactive enough to directly form an amide bond with the amines on a peptide under physiological conditions. Therefore, it must first be "activated". A widely used method for this activation is the conversion to an NHS ester. This is typically achieved by reacting the pyrazole-acetic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

The Labeling Reaction

The resulting pyrazole-acetic acid NHS ester is an amine-reactive reagent. The labeling reaction is a nucleophilic acyl substitution where the primary amine of the peptide attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Peptide labeling reaction with a pyrazole-acetic acid NHS ester.

The reaction is highly dependent on pH. An optimal pH range of 8.0-9.0 is recommended for efficient labeling.[3] Below this range, the amine groups are protonated and less nucleophilic, slowing down the reaction. Above this pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which reduces the labeling efficiency.[3]

Experimental Protocols

This section provides detailed protocols for the synthesis of the pyrazole-acetic acid NHS ester and the subsequent labeling of a peptide.

Protocol 1: Synthesis of Pyrazole-Acetic Acid NHS Ester

This protocol describes a general method for the synthesis of the activated labeling reagent. The specific pyrazole-acetic acid used can be commercially sourced or synthesized according to literature procedures.[4]

Materials and Reagents:

  • Pyrazole-acetic acid derivative

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the pyrazole-acetic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Carbodiimide Addition: Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir overnight.

  • Monitoring: Monitor the progress of the reaction by TLC. The product, the NHS ester, will have a different Rf value than the starting carboxylic acid.

  • Work-up (for DCC): If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of the reaction solvent.

  • Work-up (for EDC): If EDC was used, the byproducts are water-soluble. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Characterization: Characterize the purified pyrazole-acetic acid NHS ester by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Peptide Labeling with Pyrazole-Acetic Acid NHS Ester

This protocol outlines the procedure for labeling a peptide containing primary amines with the synthesized pyrazole-acetic acid NHS ester.

Materials and Reagents:

  • Peptide with at least one primary amine (N-terminus or lysine side chain)

  • Pyrazole-acetic acid NHS ester

  • Reaction Buffer: 0.1 M Sodium bicarbonate or 50 mM Borate buffer, pH 8.3-8.5.[3] Note: Avoid buffers containing primary amines like Tris or glycine.[5]

  • Solvent for NHS Ester: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).[3]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

  • Purification System: Size-exclusion chromatography (e.g., desalting columns) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3]

Procedure:

  • Calculate Reagent Amounts:

    • To achieve efficient mono-labeling, a molar excess of the NHS ester is typically used. A starting point of an 8 to 20-fold molar excess of the pyrazole-acetic acid NHS ester over the peptide is recommended.[3]

    • The required mass of the NHS ester can be calculated using the following formula: Mass_NHS (mg) = (Molar Excess) × (Mass_Peptide (mg) / MW_Peptide (Da)) × MW_NHS (Da)

  • Prepare Peptide Solution:

    • Dissolve the peptide in the reaction buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[6]

  • Prepare NHS Ester Solution:

    • Immediately before use, dissolve the calculated amount of pyrazole-acetic acid NHS ester in a minimal amount of anhydrous DMF or DMSO.[7]

  • Labeling Reaction:

    • Add the NHS ester solution to the peptide solution while gently vortexing.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4 °C.[7]

  • Quench Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes. This will consume any unreacted NHS ester.[3]

  • Purify the Labeled Peptide:

    • It is crucial to remove the unreacted labeling reagent and by-products.

    • For peptides >1000 Da: Size-exclusion chromatography is a rapid and effective method.[3]

    • For high purity: RP-HPLC is the method of choice. The labeled peptide will have a different retention time than the unlabeled peptide.

Workflow Diagram

G cluster_0 Peptide Labeling Workflow A Calculate Reagent Amounts B Prepare Peptide Solution (pH 8.3-8.5) A->B C Prepare Pyrazole-Acetic Acid NHS Ester Solution A->C D Mix and Incubate (1-4h at RT or overnight at 4°C) B->D C->D E Quench Reaction (Optional) D->E F Purify Labeled Peptide (SEC or RP-HPLC) E->F G Characterize Labeled Peptide (MS and HPLC) F->G

Caption: Workflow for peptide labeling with pyrazole-acetic acid NHS ester.

Characterization of Pyrazole-Labeled Peptides

Thorough characterization of the labeled peptide is essential to confirm the success of the conjugation, determine the degree of labeling, and ensure the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is an indispensable tool for analyzing the purity of the labeled peptide. The introduction of the pyrazole-acetic acid moiety will alter the hydrophobicity of the peptide, resulting in a shift in its retention time compared to the unlabeled starting material. A single, well-defined peak for the labeled peptide indicates high purity.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the covalent attachment of the pyrazole-acetic acid label.

  • Intact Mass Analysis: The molecular weight of the labeled peptide should be equal to the molecular weight of the unlabeled peptide plus the mass of the pyrazole-acetic acid moiety.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide information about the site of labeling. The pyrazole ring itself has characteristic fragmentation patterns, often involving the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN), which can be observed in the MS/MS spectrum.[8][9]

Parameter Unlabeled Peptide Pyrazole-Labeled Peptide
HPLC Retention Time T₀T₁ (T₁ ≠ T₀)
Mass (m/z) MM + Mass of Pyrazole-Acetic Acid
MS/MS Fragmentation Characteristic b and y ionsb and y ions + characteristic fragment ions from the pyrazole label

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency - Incorrect pH of the reaction buffer.- Hydrolysis of the NHS ester.- Inactive peptide (amine groups are not accessible).- Ensure the pH of the reaction buffer is between 8.0 and 9.0.[3]- Prepare the NHS ester solution immediately before use.[7]- Consider denaturing the peptide under non-reducing conditions to expose more amine groups.
Multiple Labeled Species - High molar excess of the NHS ester.- Long reaction time.- Reduce the molar excess of the NHS ester.[5]- Decrease the reaction time.
Unreacted Peptide Remaining - Insufficient molar excess of the NHS ester.- Short reaction time.- Increase the molar excess of the NHS ester.[3]- Increase the reaction time.
Precipitation during Reaction - Poor solubility of the peptide or labeled peptide.- Perform the reaction at a lower concentration.- Add a small amount of an organic co-solvent like DMSO.

Conclusion

Labeling peptides with pyrazole-acetic acid derivatives offers a powerful strategy for developing novel bioconjugates with enhanced stability and tailored properties. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this methodology. By understanding the underlying chemical principles and employing rigorous characterization techniques, scientists can confidently generate high-quality pyrazole-labeled peptides for a wide range of applications in research, diagnostics, and drug development.

References

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. (n.d.). pubs.rsc.org. Retrieved February 22, 2024, from [Link]

  • Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. (n.d.). glenresearch.com. Retrieved February 22, 2024, from [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). hilarispublisher.com. Retrieved February 22, 2024, from [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). interchim.fr. Retrieved February 22, 2024, from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (2019, September 3). ncbi.nlm.nih.gov. Retrieved February 22, 2024, from [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). aws.amazon.com. Retrieved February 22, 2024, from [Link]

  • A Review on Structure, Synthesis and Application of Pyrazole Heterocyclic Compound. (2022, September 10). ijraset.com. Retrieved February 22, 2024, from [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). aws.amazon.com. Retrieved February 22, 2024, from [Link]

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (2025, September 12). mdpi.com. Retrieved February 22, 2024, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Triazole-Linked Bioactive Molecules from Ethynyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of novel triazole-linked bioactive molecules, a class of compounds with significant potential in drug discovery and development. We focus on a modular and highly efficient approach utilizing ethynyl pyrazoles as key building blocks. The core of this strategy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which enables the robust conjugation of a diverse range of bioactive molecules to the pyrazole scaffold.[1][2] This document provides not only detailed, step-by-step protocols for the synthesis of ethynyl pyrazoles and their subsequent click reaction with azido-functionalized bioactive molecules but also delves into the rationale behind the experimental choices, offering troubleshooting advice and practical insights gleaned from extensive experience in the field.

Introduction: The Power of Pyrazole-Triazole Hybrids

The fusion of pyrazole and 1,2,3-triazole moieties has emerged as a privileged structural motif in medicinal chemistry. Pyrazoles themselves are a cornerstone in many FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The triazole linker, far from being a passive spacer, often enhances the pharmacological profile of the parent molecule. It can improve solubility, metabolic stability, and binding interactions with biological targets through hydrogen bonding and dipole interactions.[5] The combination of these two heterocyclic systems has led to the discovery of potent inhibitors of various enzymes and receptors, with promising applications in oncology, infectious diseases, and neurodegenerative disorders.[6][7]

The beauty of the synthetic strategy detailed herein lies in its modularity. By preparing a common ethynyl pyrazole intermediate, a multitude of bioactive molecules, each functionalized with an azide group, can be readily "clicked" into place, allowing for the rapid generation of a library of diverse compounds for biological screening.

Synthetic Strategy: A Two-Pronged Approach

Our synthetic approach is bifurcated, focusing on the independent preparation of the two key coupling partners: the ethynyl pyrazole and the azido-functionalized bioactive molecule. These two components are then converged in the final "click" chemistry step.

G cluster_0 Part 1: Ethynyl Pyrazole Synthesis cluster_1 Part 2: Azide Synthesis cluster_2 Part 3: Click Chemistry Pyrazole Pyrazole Halogenated Pyrazole Halogenated Pyrazole Pyrazole->Halogenated Pyrazole Iodination TMS-Ethynyl Pyrazole TMS-Ethynyl Pyrazole Halogenated Pyrazole->TMS-Ethynyl Pyrazole Sonogashira Coupling Ethynyl Pyrazole Ethynyl Pyrazole TMS-Ethynyl Pyrazole->Ethynyl Pyrazole Deprotection Triazole-Linked Bioactive Molecule Triazole-Linked Bioactive Molecule Ethynyl Pyrazole->Triazole-Linked Bioactive Molecule Bioactive Molecule (with -OH or -X) Bioactive Molecule (with -OH or -X) Azido-Functionalized Bioactive Molecule Azido-Functionalized Bioactive Molecule Bioactive Molecule (with -OH or -X)->Azido-Functionalized Bioactive Molecule Azidation Azido-Functionalized Bioactive Molecule->Triazole-Linked Bioactive Molecule

Figure 1: Overall synthetic workflow for the preparation of triazole-linked bioactive molecules.

Part 1: Synthesis of Ethynyl Pyrazoles

The introduction of an ethynyl group onto the pyrazole ring is most reliably achieved through a Sonogashira cross-coupling reaction.[8] This requires a halogenated pyrazole as the starting material, typically an iodo- or bromo-pyrazole, with iodopyrazoles generally showing higher reactivity.[9]

Protocol 1.1: Iodination of Pyrazoles

The C-4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the preferred site for electrophilic iodination.[10]

Rationale for Method Selection: We present two robust methods for the iodination of pyrazoles. Method A, employing ceric ammonium nitrate (CAN) and iodine, is highly effective for a range of substituted pyrazoles, including those with electron-withdrawing groups.[10] Method B, using N-iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid (TFA), is also a powerful option for less reactive pyrazole substrates.[11]

Method A: CAN-Mediated Iodination

  • Reagents and Materials:

    • Substituted Pyrazole (1.0 mmol)

    • Iodine (I₂) (1.3 mmol)

    • Ceric Ammonium Nitrate (CAN) (1.1 mmol)

    • Acetonitrile (MeCN)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, and standard workup glassware.

  • Step-by-Step Procedure:

    • To a solution of the substituted pyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (330 mg, 1.3 mmol) and ceric ammonium nitrate (603 mg, 1.1 mmol).

    • Reflux the reaction mixture overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (15 mL).

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (5 mL) to quench excess iodine, followed by water (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.[10]

Method B: NIS/TFA Iodination

  • Reagents and Materials:

    • Substituted Pyrazole (1.0 mmol)

    • N-Iodosuccinimide (NIS) (1.5 mmol)

    • Trifluoroacetic Acid (TFA)

    • Glacial Acetic Acid

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and standard workup glassware.

  • Step-by-Step Procedure:

    • To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (338 mg, 1.5 mmol) in trifluoroacetic acid (1 mL).

    • Heat the resulting mixture overnight at 80 °C. Monitor the reaction by TLC.

    • Cool the solution to room temperature and dilute with dichloromethane (60 mL).

    • Wash the organic layer with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃ (3 x 5 mL).

    • Separate the organic layer, dry over Na₂SO₄, and remove the solvent in vacuo.

    • Purify the crude product by flash column chromatography.[11][12]

Protocol 1.2: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful C-C bond-forming reaction that couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8] We recommend using trimethylsilylacetylene (TMSA) as the alkyne source, as the resulting TMS-protected ethynyl pyrazole is often more stable and easier to handle than the terminal alkyne.

Rationale for Reagent Choices:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common and effective precatalyst.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst.

  • Base: An amine base, such as triethylamine (Et₃N), is required to deprotonate the alkyne.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or an amine solvent like triethylamine itself is typically used.

G Iodopyrazole Iodopyrazole Sonogashira Reaction Sonogashira Coupling Iodopyrazole->Sonogashira Reaction Aryl Halide TMS-Ethynyl Pyrazole TMS-Ethynyl Pyrazole Sonogashira Reaction->TMS-Ethynyl Pyrazole Product TMS-Acetylene TMS-Acetylene TMS-Acetylene->Sonogashira Reaction Alkyne Pd Catalyst Pd Catalyst Pd Catalyst->Sonogashira Reaction Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Sonogashira Reaction Base (Et3N) Base (Et3N) Base (Et3N)->Sonogashira Reaction

Figure 2: Key components of the Sonogashira cross-coupling reaction.

  • Step-by-Step Procedure:

    • To a solution of the 4-iodopyrazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.01 mmol) in triethylamine (10 mL), add trimethylsilylacetylene (1.2 mmol).

    • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Stir the reaction at room temperature or heat to 50-60 °C if the reaction is sluggish (monitor by TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Troubleshooting Sonogashira Coupling:

  • Low or No Yield:

    • Catalyst Inactivity: Ensure fresh, high-quality palladium and copper catalysts are used.[13]

    • Oxygen Contamination: Thoroughly degas all solvents and reagents. Running the reaction under a strict inert atmosphere is crucial.[13]

    • Impure Starting Materials: Purify the halopyrazole and alkyne before use.[13]

  • Formation of Glaser Coupling Byproduct (Diyne):

    • This arises from the homocoupling of the alkyne.[9]

    • Solution: Add the alkyne slowly to the reaction mixture to maintain a low concentration. Reduce the amount of copper co-catalyst.[13]

Protocol 1.3: Deprotection of the TMS Group

The trimethylsilyl (TMS) protecting group can be easily removed under mild basic conditions.

  • Reagents and Materials:

    • TMS-Ethynyl Pyrazole (1.0 mmol)

    • Potassium Carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Standard laboratory glassware.

  • Step-by-Step Procedure:

    • Dissolve the TMS-ethynyl pyrazole (1.0 mmol) in methanol (10 mL).

    • Add potassium carbonate (0.2 mmol) to the solution.

    • Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours (monitor by TLC).

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected ethynyl pyrazole.[14][15]

Part 2: Synthesis of Azido-Functionalized Bioactive Molecules

The azide functional group can be introduced into a wide variety of bioactive molecules that possess a suitable handle, such as a hydroxyl group or a leaving group (e.g., a halide or tosylate).

Protocol 2.1: Azidation of Alcohols and Halides

Method A: From an Alcohol (via Mesylation/Tosylation)

This two-step procedure involves the conversion of an alcohol to a better leaving group (mesylate or tosylate), followed by nucleophilic substitution with sodium azide.

  • Step-by-Step Procedure (Mesylation followed by Azidation):

    • Dissolve the bioactive molecule containing a primary or secondary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) and cool to 0 °C.

    • Add triethylamine (1.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (1.2 mmol).

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

    • Upon completion (monitored by TLC), wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude mesylate, which is often used directly in the next step.

    • Dissolve the crude mesylate in DMF (10 mL) and add sodium azide (3.0 mmol).

    • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Method B: From a Halide

This is a direct nucleophilic substitution of a halide with sodium azide.

  • Step-by-Step Procedure:

    • Dissolve the bioactive molecule containing an alkyl halide (1.0 mmol) in a polar aprotic solvent such as DMF or DMSO (10 mL).

    • Add sodium azide (1.5-3.0 mmol).

    • Stir the reaction at room temperature or heat as necessary (monitor by TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the halide.

    • Work up the reaction as described in Method A, step 8 onwards.

Example Bioactive Molecules for Azidation: A wide range of commercially available or easily synthesized molecules can be converted to their azide derivatives. For example, 3-bromo-1-propanol can be readily converted to 3-azido-1-propanol.[16][17] Many drug molecules with suitable functional groups can also be modified.

Bioactive Molecule PrecursorAzidation MethodResulting Azide
3-Bromo-1-propanolMethod B3-Azido-1-propanol
4-(2-Hydroxyethyl)phenolMethod A4-(2-Azidoethyl)phenol
6-Chloro-1-hexanolMethod A (for -OH) or B (for -Cl)6-Azido-1-hexanol

Part 3: The "Click" Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and selective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring.[1] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent.

Rationale for the Catalytic System:

  • Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is a readily available, inexpensive, and stable source of copper.

  • Reducing Agent: Sodium ascorbate is a mild and effective reducing agent that converts Cu(II) to the active Cu(I) catalytic species in situ.[18]

  • Ligand (Optional but Recommended): Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can accelerate the reaction and stabilize the Cu(I) catalyst, preventing its oxidation and improving yields, especially in dilute solutions or with challenging substrates.[19]

G cluster_0 Reactants cluster_1 Catalytic System Ethynyl Pyrazole Ethynyl Pyrazole CuAAC Reaction CuAAC 'Click' Reaction Ethynyl Pyrazole->CuAAC Reaction Azido-Bioactive Molecule Azido-Bioactive Molecule Azido-Bioactive Molecule->CuAAC Reaction Cu(II)SO4 Cu(II)SO4 Cu(I) Cu(I) Cu(II)SO4->Cu(I) Sodium Ascorbate (Reducing Agent) Cu(I)->CuAAC Reaction Triazole-Linked Bioactive Molecule Triazole-Linked Bioactive Molecule CuAAC Reaction->Triazole-Linked Bioactive Molecule Product Ligand (e.g., TBTA) Ligand (e.g., TBTA) Ligand (e.g., TBTA)->Cu(I) Stabilizes

Figure 3: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Protocol 3.1: General Procedure for CuAAC
  • Reagents and Materials:

    • Ethynyl Pyrazole (1.0 mmol)

    • Azido-Functionalized Bioactive Molecule (1.0-1.2 mmol)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.1 mmol)

    • Sodium Ascorbate (0.05-0.2 mmol)

    • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)

    • Standard laboratory glassware.

  • Step-by-Step Procedure:

    • In a reaction vial, dissolve the ethynyl pyrazole (1.0 mmol) and the azido-functionalized bioactive molecule (1.0-1.2 mmol) in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O 1:1).

    • In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water).

    • In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Add the CuSO₄ solution (e.g., 0.1 mL, 0.01 mmol) to the reaction mixture.

    • Add the sodium ascorbate solution (e.g., 0.1 mL, 0.1 mmol) to initiate the reaction. A color change is often observed.

    • Stir the reaction at room temperature. The reaction is typically complete within a few hours to overnight (monitor by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[20]

Troubleshooting CuAAC Reactions:

  • Low or No Product Formation:

    • Catalyst Oxidation: Ensure the sodium ascorbate solution is freshly prepared. Degassing the solvent can also be beneficial, especially for slow reactions.[21]

    • Poor Solubility: Ensure all reactants are fully dissolved. Using a co-solvent like DMSO or DMF can help.

    • Steric Hindrance: For sterically demanding substrates, increasing the reaction temperature (e.g., to 40-60 °C), using a ligand, or increasing the reaction time may be necessary.[21][22][23]

Data Presentation: Representative Examples

The following table provides examples of synthesized pyrazole-triazole hybrids and their reported biological activities.

Ethynyl Pyrazole DerivativeAzide DerivativeSynthesized HybridBiological Activity (IC₅₀)Reference
1-Phenyl-4-ethynyl-1H-pyrazole1-Azido-4-nitrobenzene1-(4-Nitrophenyl)-4-(1-phenyl-1H-pyrazol-4-yl)-1H-1,2,3-triazoleAnticancer (MCF-7): 0.16 µM[3]
1-(4-Sulfamoylphenyl)-3-phenyl-4-ethynyl-1H-pyrazole1-Azido-4-methoxybenzene4-(4-Methoxyphenyl)-1-(1-(4-sulfamoylphenyl)-3-phenyl-1H-pyrazol-4-yl)-1H-1,2,3-triazoleCOX-2 Inhibition: 0.017 µM[4]
4-Ethynyl-3-methyl-1-phenyl-1H-pyrazole2-Azido-N-phenylacetamide2-(4-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamideAntimicrobial (E. coli): 12.5 µg/mL[24]

Conclusion

The synthetic strategy outlined in this guide, centered around the Sonogashira coupling and the CuAAC "click" reaction, provides a powerful and versatile platform for the creation of novel pyrazole-triazole hybrid molecules. The modularity of this approach allows for the rapid exploration of chemical space, facilitating the identification of new lead compounds in drug discovery. The detailed protocols and troubleshooting guides provided herein are intended to empower researchers to successfully implement these methods in their own laboratories, paving the way for the development of the next generation of bioactive molecules.

References

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
  • Technical Support Center: Synthesis of 4-Iodopyrazole. Benchchem.
  • impact of steric hindrance on azide-alkyne cycloaddition. Benchchem.
  • An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. Benchchem.
  • 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis. chemicalbook.
  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review.
  • troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Arkivoc.
  • 3-Azidopropanol | Azide Compound. MedchemExpress.com.
  • Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Pyrazolo[5,1-c][10][11][12]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI.

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. PMC.
  • Click Chemistry Reagents Overview. Sigma-Aldrich.
  • Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors.
  • Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.
  • Sonogashira coupling. Wikipedia.
  • Technical Support Center: Troubleshooting Failed Deprotection of Silyl-Protected Ethynylfurans. Benchchem.
  • Azide | Click Chemistry. MedchemExpress.com.
  • 3-azido-1-propanol - C3H7N3O, density, melting point, boiling point, structural formula, synthesis. ChemSrc.
  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced M
  • (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Struggling to make a sonogashira coupling reaction happen. Reddit.
  • Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. ScienceDirect.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of pl
  • Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. PMC.
  • 3-Azido-1-propanol. Sigma-Aldrich.
  • 3-Azido-1-propanol, 1 X 1 g. MilliporeSigma.
  • An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry.
  • Azidoindolines—From Synthesis to Applic
  • 3-Azidopropanol - Versatile Azide Reagent for Bioconjug
  • What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.
  • Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Technical Support Center: Purification of Polar Triazole Compounds. Benchchem.

Sources

Application Note: Bioorthogonal Labeling with 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

This application note details the utilization of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid (CAS: 1315367-26-0) as a superior bifunctional linker for bioorthogonal chemistry. While standard propargyl groups are ubiquitous in "Click Chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC), they often suffer from hydrophobicity and steric "burial" when attached to complex biomolecules.

The Ethynyl-Pyrazole moiety offers distinct physicochemical advantages:

  • Enhanced Solubility: The nitrogen-rich pyrazole ring increases the polarity of the linker, reducing aggregation of labeled peptides or small molecules in aqueous media.

  • Favorable Kinetics: Heteroaryl alkynes often exhibit accelerated reaction rates in CuAAC compared to aliphatic propargyl ethers due to electronic activation of the alkyne by the aromatic ring.

  • Versatile Conjugation: The acetic acid "tail" allows for standard amide coupling (EDC/NHS or HATU) to any amine-bearing target (lysine residues, N-termini, or amino-drugs).

This guide provides a validated workflow for conjugating this linker to a target molecule and subsequently labeling it via CuAAC.

Chemical Mechanism & Rationale[1][2][3][4]

The workflow relies on two orthogonal chemical steps: Amide Coupling and 1,3-Dipolar Cycloaddition .[1]

The Linker Architecture
  • The Anchor (Carboxylic Acid): Reacts with primary amines (

    
    ) to form a stable amide bond.
    
  • The Core (Pyrazole): Acts as a rigid, polar spacer.

  • The Handle (Terminal Alkyne): The bioorthogonal handle that remains inert in biological systems until activated by Cu(I) in the presence of an azide.

The CuAAC Reaction

The terminal alkyne reacts with an azide-tagged probe (fluorophore, biotin, or enrichment handle) in the presence of a Copper(I) catalyst. The pyrazole ring's electron-withdrawing nature can lower the pKa of the terminal alkyne proton slightly, potentially facilitating the formation of the Copper-acetylide intermediate, the rate-determining step in the catalytic cycle.

Visual Workflow (Pathway Diagram)

The following diagram illustrates the conversion of a raw Target Molecule into a quantifiable Signal using the Ethynyl-Pyrazole linker.

Bioorthogonal_Pathway cluster_0 Phase 1: Bioconjugation cluster_1 Phase 2: Click Labeling Target Target Molecule (Amine-bearing) Conjugate Alkyne-Tagged Target Linker 2-(4-Ethynyl-1H-pyrazol-1-yl) acetic acid Activated Activated Ester (NHS/HATU) Linker->Activated Activation Activated->Conjugate + Target (- Leaving Group) Triazole Stable Triazole Conjugate Conjugate->Triazole CuAAC Reaction AzideProbe Azide Probe (Fluorophore/Biotin) AzideProbe->Triazole Catalyst Cu(I) Catalyst (CuSO4 + THPTA) Catalyst->Triazole Catalysis

Caption: Workflow showing the functionalization of an amine-target with the pyrazole linker, followed by CuAAC ligation to an azide probe.

Experimental Protocols

Materials Required
ReagentSpecificationRole
Linker This compoundBioorthogonal Handle
Coupling Agent HATU or EDC/NHSCarboxyl activation
Base DIPEA (Diisopropylethylamine)pH adjustment for coupling
Solvent DMSO or DMF (Anhydrous)Reaction medium
Copper Source CuSO₄ · 5H₂O (100 mM in water)Catalyst Precursor
Reducing Agent Sodium Ascorbate (100 mM fresh)Reduces Cu(II) to Cu(I)
Ligand THPTA or BTTAA (50 mM in water)Protects biomolecules from Cu oxidation
Azide Probe Azide-PEG3-Biotin or Azide-FluorophoreDetection Reagent
Protocol A: Synthesis of Alkyne-Tagged Target (Bioconjugation)

Use this protocol to attach the linker to a peptide, protein, or amine-drug.

  • Preparation: Dissolve the Target Molecule (1 eq) in anhydrous DMSO or DMF.

  • Activation: In a separate vial, dissolve This compound (1.2 eq) and HATU (1.2 eq) in DMSO. Add DIPEA (2.5 eq).

    • Note: If the target is a protein, use EDC/sulfo-NHS activation in aqueous buffer (pH 5.0) first, then adjust to pH 7.5 for coupling.

  • Coupling: Mix the activated linker solution with the Target Molecule solution.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

  • Purification:

    • Small Molecules: Purify via HPLC or Flash Chromatography.

    • Proteins: Remove excess linker via Zeba™ Spin Desalting Columns or dialysis against PBS.

  • Validation: Confirm mass shift via LC-MS. The addition of the linker adds +150.14 Da (monoisotopic mass of the linker minus water).

Protocol B: CuAAC Labeling (The "Click" Reaction)

Use this protocol to label the Alkyne-Tagged Target in complex media (e.g., cell lysate).

  • Sample Prep: Dilute the Alkyne-Tagged Target (from Protocol A) to 10–50 µM in PBS or lysate.

  • Click Cocktail Assembly: Prepare a "Master Mix" to ensure consistent stoichiometry. Mix in this specific order to prevent Cu(I) disproportionation:

    • Ligand: THPTA (Final conc: 100 µM)

    • Copper: CuSO₄ (Final conc: 20 µM)

    • Premix Ligand and Copper before adding to the sample.

  • Reaction Initiation:

    • Add Azide Probe (Final conc: 20–50 µM) to the sample.

    • Add the CuSO₄/THPTA premix .

    • Add Sodium Ascorbate (Final conc: 2.5 mM) last to start the reaction.

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Quenching: Add 50 mM EDTA to chelate copper and stop the reaction.

  • Analysis: Proceed to SDS-PAGE (fluorescence scanning) or Streptavidin-enrichment for proteomics.

Critical Technical Considerations (E-E-A-T)

Why Pyrazole vs. Phenyl?

In standard bioorthogonal chemistry, phenyl-alkynes are common. However, the pyrazole nitrogen atoms provide a unique advantage: they can participate in hydrogen bonding with water, significantly improving the solubility of the linker. This is critical when labeling hydrophobic drugs, as adding a hydrophobic linker (like a phenyl group) often causes precipitation. The pyrazole maintains the "drug-like" properties of the conjugate [1].

Copper Toxicity & Ligand Choice

While the pyrazole alkyne is reactive, the Cu(I) catalyst is toxic to live cells.

  • In Vitro/Lysate: Use THPTA as the ligand.[2] It is water-soluble and effectively shields proteins from oxidative damage by reactive oxygen species (ROS) generated by copper [2].

  • Live Cell: This specific linker is not recommended for intracellular labeling in live cells due to the requirement for Copper.[1] For live-cell applications without copper, consider Strain-Promoted (SPAAC) reagents, though they are bulkier.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation Linker concentration too high in aqueous buffer.Dissolve linker in DMSO stock first; keep final DMSO < 5%.
Low Labeling Yield Oxidation of Cu(I) to Cu(II).Use fresh Sodium Ascorbate. Maintain inert atmosphere (N2) if possible.
High Background Non-specific binding of the Azide probe.Perform a "No Catalyst" control.[1][3] Wash samples thoroughly after labeling.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.[4][5] [Link] The authoritative source for THPTA ligand usage and CuAAC optimization.

  • Worrell, B. T., et al. (2013). The Propargyl Group: A Cornerstone of Click Chemistry.[6] (Contextual reference for terminal alkyne reactivity). [Link]

  • Li, L., & Zhang, Z. (2016). Development of Bioorthogonal Reactions for Live Cell Imaging. (Discussion on heteroaryl alkynes). [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of ethynyl pyrazole linkers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethynyl Pyrazole Linker Solubility

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #EP-SOL-404

Overview: The "Brick Dust" Paradox

Welcome to the technical guide for ethynyl pyrazole linkers. If you are here, you are likely facing a common paradox in modern drug discovery: the very features that make ethynyl pyrazoles excellent linkers—rigidity, linearity, and metabolic stability—are the same features that make them insoluble "brick dust."

This guide moves beyond basic "add more DMSO" advice. We will dismantle the thermodynamic barriers causing your precipitation and provide self-validating protocols to overcome them during synthesis, purification, and biological assaying.

Module 1: Diagnostic Decision Tree

Before attempting a fix, you must diagnose the type of insolubility. Is it a kinetic issue (slow dissolution) or a thermodynamic one (stable crystal lattice)?

SolubilityDiagnosis Start Identify Solubility Failure Mode Reaction Precipitation during Reaction (e.g., Sonogashira) Start->Reaction Workup Insoluble during Workup/Purification Start->Workup Assay Precipitation in Biological Media (PBS/DMSO) Start->Assay CatFail Catalyst Poisoning? (Black ppt = Pd black) Reaction->CatFail Dark precipitate Oligomer Glaser Homocoupling? (Check LCMS for dimer) Reaction->Oligomer Wrong MW Trapped Stuck on Silica? Workup->Trapped High Polarity Cryst High Melting Point? (>200°C = Lattice Energy) Workup->Cryst Rigid Stacking Agg Colloidal Aggregation? Assay->Agg Dynamic Light Scattering

Figure 1: Diagnostic logic flow to categorize solubility failure modes before selecting a remediation strategy.

Module 2: Synthesis Troubleshooting (The Sonogashira Bottleneck)

Ethynyl pyrazoles are typically synthesized via Sonogashira coupling. A common failure mode is the reaction stalling because the intermediate alkyne crashes out before coupling.

The Problem: -Stacking Induced Aggregation

The planar pyrazole ring combined with the linear alkyne creates a "molecular rod" that stacks efficiently. In standard non-polar solvents (THF, Toluene), these stacks precipitate, removing the reactant from the catalytic cycle.

Protocol: The "Disruptor" Solvent System

Do not rely on pure THF. Use this tiered solvent screening protocol to disrupt stacking interactions.

TierSolvent SystemMechanism of ActionRecommended For
1 THF/DMF (4:1)Mild disruption of H-bonds.Standard substrates.[1]
2 DMAc (Anhydrous)High dipole moment disrupts dipole-dipole stacking.High-melting point pyrazoles.
3 Micellar Catalysis (2% TPGS-750-M in Water)Encapsulates lipophilic reactants in lipophilic cores."Greasy" ethynyl linkers.
4 NMP/PyrrolidineBreaks intermolecular H-bonds on unsubstituted pyrazoles.Stubborn, insoluble aggregates.

Critical Check: If your reaction turns black immediately upon adding the alkyne, you likely have Glaser Homocoupling (oxidative dimerization) due to oxygen leaks, not just solubility issues. The resulting dimer is often far less soluble than the monomer. Corrective Action: Degas solvents via freeze-pump-thaw (3 cycles) and use an Argon balloon.

Module 3: Structural Modification (Design for Solubility)

If you have editorial control over the molecule's design, "fixing" solubility chemically is superior to formulation fixes.

Strategy A: The "Asymmetry" Principle

Symmetrical ethynyl pyrazoles pack into crystal lattices with high energy (high melting point). Breaking this symmetry lowers the lattice energy, making dissolution thermodynamically easier.

  • Tactic: Introduce a methyl or ethyl group at the pyrazole

    
     position if the pharmacophore permits.
    
  • Why: This removes the H-bond donor (NH) and creates steric bulk that prevents perfect stacking [1].

Strategy B: Solubilizing Tails

Attach a solubilizing group to the "back" of the linker (away from the binding interface).

Modification

LogP (Approx)
Effect on SolubilityRisk

-Methylation
+0.4Moderate (Disrupts H-bond donor)Loss of binding potency if NH is critical.
Morpholine Tail -0.5High (Adds polarity & pKa)Metabolic liability.
Piperazine Tail -1.5Very High (Ionizable at pH 7.4)Can introduce hERG toxicity.
Phosphate Prodrug -3.0Extreme (For IV formulation)Requires in vivo cleavage.

Module 4: Purification & Workup Guide

The Issue: "My compound is stuck on the column." Ethynyl pyrazoles are often highly polar (due to the nitrogen rich ring) yet lipophilic (due to the alkyne). They smear on normal phase silica.

Protocol: HILIC Purification

Stop using Methanol/DCM gradients for difficult pyrazoles. Use Hydrophilic Interaction Liquid Chromatography (HILIC) principles on a standard silica column.

  • Column: Standard Silica Flash Cartridge.

  • Solvent A: Acetonitrile (Weak solvent in HILIC).[2]

  • Solvent B: Water + 5% Ammonium Acetate (Strong solvent).

  • Gradient: 95% A

    
     70% A.
    
    • Why: In HILIC, water forms a layer on the silica. The polar pyrazole partitions into this water layer. This provides orthogonal selectivity to reverse phase [4].

Alternative: The "Reverse" Precipitation If the product is a solid brick:

  • Dissolve crude in minimum hot DMSO.

  • Slowly add water (dropwise) while stirring rapidly.

  • The impurities often stay in the DMSO/Water mix, while the rigid ethynyl pyrazole precipitates as a cleaner solid due to its high lattice energy.

Module 5: Biological Assay Formulation

User Question: "My compound precipitates in the cell media (PBS) even though it's soluble in the DMSO stock."

Root Cause: The "Crash" upon dilution. When the DMSO stock hits the aqueous buffer, the hydration shell cannot form fast enough around the rigid linker, leading to kinetic precipitation.

Workflow: The Serial Dilution Fix

AssayPrep Stock 10mM DMSO Stock Inter Intermediate Dilution (100x conc in Buffer + 10% Cyclodextrin) Stock->Inter Slow Addition + Vortex Final Final Assay Well (1x conc) Inter->Final Dilute to target

Figure 2: Modified dilution protocol to prevent kinetic precipitation.

  • Recommendation: Add HP-

    
    -Cyclodextrin  (hydroxypropyl-beta-cyclodextrin) to your assay buffer (0.1% - 1% w/v). The cyclodextrin cavity encapsulates the greasy ethynyl linker, keeping it in solution without interfering with most target binding events [6].
    

FAQ: Quick Troubleshooting

Q: My pyrazole has an unsubstituted NH. It dissolves in acid but not water. Why? A: The pyrazole NH is weakly acidic (


) and the pyridine-like N is weakly basic (

). In neutral water, it is neutral and aggregates. In 1N HCl, you protonate the pyridine-like nitrogen, forming a soluble cation salt.
  • Fix: If your assay tolerates it, formulate as a mesylate or hydrochloride salt [5].

Q: Can I use sonication to dissolve the linker? A: Use with caution. Sonication generates heat.[1] If your ethynyl pyrazole is thermally unstable (alkynes can polymerize), you risk degradation.

  • Better: Use a "vortex and warm" cycle (max 40°C) or leave on a shaker plate overnight to overcome the kinetic dissolution barrier.

Q: The NMR shows broad peaks. Is it insoluble? A: Not necessarily. Broad peaks often indicate tautomerism (proton hopping between N1 and N2) or aggregation.

  • Test: Run the NMR at 50°C. If peaks sharpen, it was aggregation/tautomerism. If they remain broad, you have a solubility/viscosity issue.

References

  • BenchChem. (2025).[3][4] Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Guides. 3[2][4][5][6][7][8][9][10]

  • Kumar, R., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator. Journal of Medicinal Chemistry. 7[1][2][4][5][6][7][8][9][10][11][12]

  • Scott, D. E., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors. ACS Medicinal Chemistry Letters. 6[2][6][8][9][10]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? (HILIC Guide). Biotage Blog. 2[6][8]

  • El tahan, M. N., et al. (2022).[7][13] Strategies to Improve Solubility of Oral Drugs. Records of Pharmaceutical and Biomedical Sciences.[3][14] 13[2][4][5][6][7][8][9][10]

  • Veranova. (2025). Improving solubility and accelerating drug development. Veranova Whitepapers. 14[2][6][8]

Sources

Preventing homocoupling of alkynes in pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Alkyne Homocoupling (Glaser Coupling) in Pyrazole Derivatives

Status: Operational | Ticket Priority: High | Expert: Senior Application Scientist

Diagnostic & Triage

User Issue: "I am attempting a Sonogashira coupling on a pyrazole scaffold, but I am observing a significant side-product that corresponds to the alkyne dimer (1,3-diyne), reducing my yield."

Root Cause Analysis: This is a classic competition between the Sonogashira cross-coupling cycle and the Glaser (or Hay/Eglinton) homocoupling cycle. In pyrazole derivatives, this is exacerbated by the coordinating ability of the pyrazole nitrogens, which can stabilize copper-alkynyl species, extending their lifetime and increasing the probability of oxidative dimerization before transmetallation to Palladium occurs.

Quick Diagnostic Flowchart

Use this decision tree to identify the failure point in your current setup.

DiagnosticTree Start START: Dimer Detected CheckO2 1. Is the reaction rigorously anaerobic? Start->CheckO2 CheckCu 2. Is Copper (CuI) absolutely necessary? CheckO2->CheckCu Yes ActionDegas Action: Implement Freeze-Pump-Thaw CheckO2->ActionDegas No/Unsure CheckRate 3. Is the alkyne concentration low? CheckCu->CheckRate Yes ActionCuFree Action: Switch to Cu-Free Protocol CheckCu->ActionCuFree No CheckRate->CheckO2 Yes (Cycle) ActionSlowAdd Action: Syringe Pump Addition (Slow) CheckRate->ActionSlowAdd No

Figure 1: Diagnostic workflow for isolating the source of homocoupling.

The Mechanics of Failure (Why it happens)

To solve the problem, you must understand the competition at the molecular level. The formation of the homocouple (diyne) is oxidative .[1][2]

  • The Oxidant: The most common oxidant is atmospheric Oxygen (

    
    ). Even trace amounts can trigger the Glaser cycle.
    
  • The Catalyst: Copper(I) is the primary driver of homocoupling. It forms a Cu-acetylide species.

    • Path A (Desired): The Cu-acetylide transmetallates to Palladium (Cross-coupling).

    • Path B (Undesired): Two Cu-acetylides are oxidized (by

      
      ), linking to form the diyne.[2]
      
  • The Kinetic Factor: Homocoupling is second-order with respect to the alkyne (Rate

    
    ). Cross-coupling is generally first-order  with respect to the alkyne. Therefore, high concentrations of alkyne favor the dimer.
    
Visualizing the Competition

Mechanism Alkyne Terminal Alkyne (R-C≡C-H) CuAcetylide Cu-Acetylide (Intermediate) Alkyne->CuAcetylide + Base Cu CuI Catalyst Cu->CuAcetylide Product Sonogashira Product (Desired) CuAcetylide->Product Transmetallation (Fast if [Pd] active) Dimer Glaser Dimer (Waste) CuAcetylide->Dimer Oxidation (Favored by O2) PdCycle Pd-Ar Species (Cross-Coupling) PdCycle->Product O2 Oxygen (O2) O2->Dimer

Figure 2: Kinetic competition between the desired Pd-cycle and the O2-mediated Glaser cycle.

Troubleshooting & FAQs

Q1: I am degassing with a nitrogen balloon, but I still see dimerization. Why?

Answer: A nitrogen balloon and needle purge ("sparging") is often insufficient for sensitive Sonogashira couplings, especially with electron-rich alkynes or pyrazoles. Oxygen trapped in the solvent lattice or adsorbed on the glassware is enough to catalyze the formation of 5-10% homocouple.

  • Fix: You must use the Freeze-Pump-Thaw method (see Protocol A) or vigorous argon bubbling for at least 30 minutes.

Q2: Does the Pyrazole nitrogen affect this?

Answer: Yes. The pyrazole ring (especially if unprotected) can coordinate to the Palladium, creating a "resting state" that slows down the transmetallation step.

  • The Consequence: If transmetallation is slow, the Cu-acetylide "waits" longer in the solution. The longer it sits, the higher the probability it will encounter another Cu-acetylide and an oxygen molecule, leading to dimerization.

  • Fix: Protect the pyrazole nitrogen (e.g., with THP, SEM, or Boc) to prevent catalyst poisoning.

Q3: Can I just remove the Copper?

Answer: Yes, and this is the best solution. If your aryl halide is an iodide or an activated bromide, "Copper-Free" Sonogashira is the gold standard for eliminating homocoupling. Without Cu, the Glaser mechanism is mechanistically impossible.

  • Trade-off: Copper-free reactions are slower and may require higher temperatures or more active Pd ligands (like XPhos or AmPhos).

Experimental Protocols

Protocol A: The "Slow Addition" Method (If you MUST use Copper)

Use this if your substrate requires Copper for reactivity.

  • Setup: Prepare the reaction flask with Aryl Halide, Pd catalyst, CuI, and Base in degassed solvent.

  • The Alkyne Solution: Dissolve your terminal alkyne in a separate volume of degassed solvent.

  • Execution: Load the alkyne solution into a syringe pump.

  • Addition: Add the alkyne dropwise over 1–2 hours at the reaction temperature.

    • Why: This keeps the instantaneous concentration of alkyne (

      
      ) extremely low. Since homocoupling is squared-order (
      
      
      
      ), reducing concentration by 10x reduces homocoupling by 100x.
Protocol B: Copper-Free Sonogashira (The "Gold Standard")

Recommended for Pyrazole Iodides/Bromides.

Reagents:

  • Pd source:

    
     (5 mol%) or 
    
    
    
    +
    
    
    .
  • Base: Cesium Carbonate (

    
    ) or Piperidine.
    
  • Solvent: DMF or DMSO (Polar solvents help the Cu-free mechanism).

Step-by-Step:

  • Charge a Schlenk tube with the Pyrazole-Halide (1.0 equiv), Base (2.0 equiv), and Pd catalyst (0.05 equiv).

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous DMF (degassed).

  • Add the terminal alkyne (1.2 equiv).

  • Heat to 60–80°C . (Note: Cu-free requires heat; it rarely works at RT).

  • Monitor by LCMS.[1] Result: Zero homocoupling.

Data Comparison: Selecting the Right Method

VariableStandard SonogashiraSlow Addition ProtocolCopper-Free Protocol
Cu Catalyst Yes (1-5 mol%)Yes (1-5 mol%)None
Homocoupling Risk High LowZero
Reaction Speed Fast (< 1h)Medium (depends on addition)Slow (4-12h)
Temperature RT to 40°CRT to 40°C60°C to 100°C
Complexity LowMedium (requires pump)Low
Best For Robust substratesExpensive alkynesPyrazoles / Homocouple-prone systems

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Glaser, C. (1869).[2] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2, 422-424. (Historical context for the Glaser Coupling mechanism).

  • Gelman, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[3] Sonogashira Coupling Reaction with Diminished Homocoupling.[1][4][5] Organic Letters, 5(11), 1841–1844.

Sources

Technical Support Center: Purification of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of conjugates derived from 2-(4-ethynyl-1H-pyrazol-1-yl)acetic acid. This molecule is a versatile bifunctional linker, featuring a terminal alkyne for "click" chemistry and a carboxylic acid for amide bond formation. The dual nature of this linker means its conjugates span a wide range of molecules, from small molecule reporters to large biologics.

This guide is designed to provide practical, in-depth solutions to common purification challenges. It is structured as a series of troubleshooting questions and FAQs, reflecting the real-world problems encountered in the lab.

Core Purification Principles: A Strategic Overview

The optimal purification strategy is dictated by the physicochemical properties of the final conjugate—not just the linker itself. The size, polarity, and charge of the molecule you have attached to the pyrazole linker are the most critical factors. Before diving into troubleshooting, consult the decision workflow below to select an appropriate starting point for your purification method.

G start Crude Conjugate Mixture conjugate_type What is the nature of the conjugated partner? start->conjugate_type small_mol Small Organic Molecule (< 1500 Da) conjugate_type->small_mol Small Molecule biomolecule Biomolecule (Peptide, Protein, Oligo) conjugate_type->biomolecule Biomolecule pre_cleanup Consider Initial Cleanup: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction small_mol->pre_cleanup biomol_purification Primary Method: Size Exclusion (SEC), Ion Exchange (IEX), or Affinity Chromatography biomolecule->biomol_purification small_mol_purification Primary Method: Reversed-Phase HPLC (RP-HPLC) or Flash Chromatography pre_cleanup->small_mol_purification G cluster_0 SPE Protocol (Reversed-Phase) start 1. Condition Cartridge equilibrate 2. Equilibrate Cartridge start->equilibrate Methanol load 3. Load Acidified Sample equilibrate->load Acidified Water (e.g., 0.1% TFA) wash 4. Wash (Polar Impurities Out) load->wash Aqueous wash to remove salts, unreacted polar starting materials elute 5. Elute Conjugate wash->elute Elute with organic solvent (e.g., Methanol or ACN)

Technical Support Center: Stability & Storage of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Context

2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid is a bifunctional building block frequently employed in Click Chemistry (CuAAC) and fragment-based drug discovery (FBDD). Its utility stems from its two distinct reactive handles:

  • Terminal Alkyne (Ethynyl group): A bio-orthogonal handle for cycloaddition.

  • Carboxylic Acid: A handle for amide coupling or esterification.

The Stability Paradox: While the pyrazole core is aromatic and robust, the terminal alkyne is thermodynamically unstable relative to its polymerized or coupled forms. The primary degradation vectors are oxidative homocoupling (Glaser coupling) and hygroscopic clumping , which can render the compound insoluble or inactive.

This guide provides a self-validating storage protocol designed to arrest these degradation pathways.

Core Stability Profile (The "Why")

To preserve this compound, you must understand what destroys it.

Instability FactorMechanism of ActionVisual Indicator
Oxygen & Trace Metals Glaser Coupling: In the presence of O₂ and trace copper/iron, two terminal alkynes couple to form a diyne (dimer).Sample turns yellow/brown ; insoluble particulates form.
Moisture Hygroscopicity: The carboxylic acid moiety attracts water, facilitating hydrolysis or proton transfer that accelerates degradation.Powder becomes sticky, clumps , or turns into a gum.
Light (UV/Vis) Radical Polymerization: Photons can initiate radical chains across the triple bond, especially in the solid state.Sample darkens; loss of sharp melting point.
Heat Thermodynamic Rearrangement: Accelerates all above kinetics.General decomposition.

Master Storage Protocol (The "How")

Objective: Maintain >98% purity for 12+ months.

Step-by-Step Preservation Workflow
  • Vessel Selection:

    • Primary: Amber borosilicate glass vial (blocks UV).

    • Seal: Teflon-lined screw cap (prevents leaching from rubber).

    • External: Parafilm M® or Teflon tape over the cap junction.

  • Atmosphere Control (Critical):

    • Do not store under air.

    • Protocol: Flush the headspace with Argon (heavier than air, provides a better blanket than Nitrogen) for 15-30 seconds before sealing.

  • Temperature Management:

    • Short Term (<1 month): 2–8°C (Refrigerated).

    • Long Term (>1 month): -20°C (Freezer). Note: Allow vial to warm to room temperature in a desiccator before opening to prevent water condensation on the cold solid.

  • Desiccation:

    • Store the vial inside a secondary jar containing active desiccant (Silica Gel or Drierite™) to scavenge ambient moisture.

Troubleshooting Guide & FAQs

Q1: My white powder has turned off-white/yellow. Is it still usable?

Diagnosis: This indicates the onset of oxidative homocoupling (formation of diynes) or trace polymerization. Action:

  • Run LC-MS: Check for a peak at [2M-2H] (Dimer mass).

  • Solubility Test: Dissolve 1 mg in DMSO. If the solution is clear, the impurity level may be low (<5%). If turbid, polymerization has occurred.

  • Purification: If critical, recrystallize from Ethanol/Water or purify via prep-HPLC. Do not use if the color is dark brown.

Q2: The compound has formed hard clumps. How do I weigh it?

Diagnosis: Moisture absorption (Hygroscopicity) due to the carboxylic acid tail. Action:

  • Do not scrape vigorously: Static and friction can initiate reaction in reactive solids.

  • Desiccate: Place the open vial in a vacuum desiccator over P₂O₅ for 24 hours.

  • Prevention: Never open a cold vial in a humid room. Always equilibrate to RT first.

Q3: Can I store this in DMSO stock solution?

Diagnosis: Solution stability vs. Solid state stability. Answer: No, not for long term.

  • Terminal alkynes in DMSO are prone to degradation over weeks, especially if the DMSO is not anhydrous.

  • If necessary: Store as 10mM stock in anhydrous DMSO at -80°C, single-use aliquots only.

Q4: I see an extra peak in the NMR around 5-6 ppm. What is it?

Diagnosis: Likely hydration of the triple bond to form a ketone/enol, or solvent entrapment. Action:

  • Check your solvent.[1] CDCl₃ can be acidic and catalyze hydration.

  • Recommendation: Use DMSO-d₆ for NMR to prevent acidic degradation during analysis.

Experimental Validation: Purity Check

Before using the reagent in a critical library synthesis, validate its integrity using this rapid protocol.

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm.

Acceptance Criteria:

  • Main Peak: >95% Area.[2]

  • Dimer Impurity: Elutes later (more hydrophobic). Must be <2%.[3]

  • Polymer: Appears as a broad "hump" at the baseline or wash phase.

Visualizing the Science

Diagram 1: Degradation Pathways

This diagram illustrates the mechanistic fate of the molecule if storage protocols are ignored.

DegradationPathways Compound 2-(4-Ethynyl-1H-pyrazol-1-yl) acetic acid (Active Reagent) Diyne Glaser Coupling Product (Diyne Dimer) [Inactive/Insoluble] Compound->Diyne O2, Cu(trace), Base (Oxidation) Polymer Polyacetylene-like Oligomers (Brown Gum) Compound->Polymer UV Light, Heat (Radical) Hydrate Hydrated Ketone (Side Product) Compound->Hydrate H2O, Acid (Hydration)

Caption: Figure 1.[4][5] Primary degradation pathways. The terminal alkyne is the most vulnerable moiety, leading to dimerization (red) or hydration (yellow).

Diagram 2: Storage Decision Tree

A logic flow for researchers receiving a new batch.

StorageWorkflow Start Receive Shipment Check Check Appearance (White/Off-white solid?) Start->Check Fail Reject/Purify (Yellow/Brown) Check->Fail No Usage Immediate Use? Check->Usage Yes ShortTerm Store at 4°C Amber Vial Argon Flush Usage->ShortTerm Within 2 weeks LongTerm Store at -20°C Amber Vial Desiccator Argon Flush Usage->LongTerm > 2 weeks Process Equilibrate to RT before opening ShortTerm->Process LongTerm->Process

Caption: Figure 2. Decision matrix for optimal storage based on usage timeline.

References

  • BenchChem Technical Support. (2025).[6] Common Pitfalls in the Handling of Terminal Alkynes. Retrieved from

  • National Institutes of Health (NIH). (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions. PMC. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (Analog Stability Data). Retrieved from

  • RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols.[1] Retrieved from

  • Alfa Chemistry. (n.d.). Glaser Coupling: Mechanisms and Conditions.[7] Retrieved from

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Analysis of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid, a molecule featuring a versatile pyrazole core functionalized with both an acidic moiety and a reactive ethynyl group, represents a significant synthon for the development of new chemical entities. This guide provides an in-depth analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, a cornerstone technique for structural verification and purity assessment. We will delve into the theoretical underpinnings of the expected spectral features, compare them with empirical data from analogous structures, and present a standardized protocol for sample analysis.

Predicted 1H NMR Spectrum: A Positional Analysis

The structure of this compound presents several distinct proton environments, each expected to produce a unique signal in the 1H NMR spectrum. Based on established chemical shift principles and data from related pyrazole derivatives, we can predict the approximate chemical shifts (δ) for each proton.

Pyrazole Ring Protons (H3 and H5)

The pyrazole ring contains two aromatic protons, H3 and H5. In unsubstituted pyrazole, these protons typically appear as a doublet at approximately 7.6 ppm and a triplet at 6.3 ppm, respectively[1]. However, substitution at the N1 and C4 positions significantly influences their chemical environment. For N1-substituted pyrazoles, the H3 and H5 protons are distinct and will appear as singlets, assuming no significant coupling to other nuclei. Electron-withdrawing groups tend to deshield these protons, shifting their signals downfield.

  • H5 Proton: Being adjacent to the N1-acetic acid substituent, the H5 proton is expected to be more deshielded than the H3 proton. Its signal is anticipated in the range of δ 7.8 - 8.2 ppm .

  • H3 Proton: The H3 proton is expected to resonate slightly upfield compared to H5, likely in the region of δ 7.5 - 7.8 ppm .

Ethynyl Proton (-C≡C-H)

The proton of a terminal alkyne is characteristically found in a relatively upfield region for an sp-hybridized carbon due to magnetic anisotropy. The typical range for acetylenic protons is between δ 2.0 - 3.0 ppm . The ethynyl proton in 4-ethynyl-1H-pyrazole has been observed in this region[2]. Therefore, for the title compound, a sharp singlet is expected around δ 3.0 - 3.5 ppm .

Methylene Protons (-CH2-)

The two methylene protons of the acetic acid side chain are adjacent to the pyrazole ring. These protons are diastereotopic due to the prochiral nature of the molecule, though this may not be resolved in a standard 1H NMR spectrum. Their chemical shift will be influenced by the electronegativity of the adjacent nitrogen atom and the carboxylic acid group. A singlet integrating to two protons is expected in the range of δ 4.8 - 5.2 ppm .

Carboxylic Acid Proton (-COOH)

The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent. The chemical shift of this proton is highly dependent on the solvent and concentration. It is expected to appear as a broad singlet in the range of δ 10.0 - 13.0 ppm . This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.

Summary of Predicted Chemical Shifts
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H5 (pyrazole)7.8 - 8.2Singlet1H
H3 (pyrazole)7.5 - 7.8Singlet1H
-CH₂-4.8 - 5.2Singlet2H
-C≡C-H3.0 - 3.5Singlet1H
-COOH10.0 - 13.0Broad Singlet1H

Experimental Protocol for 1H NMR Analysis

To obtain a high-quality 1H NMR spectrum of this compound, a standardized protocol is essential.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and its high boiling point. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may exchange more rapidly.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine 1H NMR spectrum.

    • Number of Scans: Typically 16 to 64 scans are adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

    • Spectral Width: A spectral width of at least 15 ppm is recommended to ensure all signals, including the carboxylic acid proton, are observed.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration.

  • Integration: Integrate all signals to determine the relative number of protons for each peak.

  • Peak Picking: Identify the chemical shift of each peak.

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal, useful for confirming the number of carbons.Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the molecular formula and fragmentation patterns.High sensitivity, requires very small amounts of sample.Does not provide detailed structural information about isomers.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C≡C, C=O, O-H).Quick and non-destructive.Provides limited information about the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.Highly sensitive for detecting impurities.Does not provide structural information.

Workflow for Structural Verification

The following diagram illustrates a typical workflow for the structural verification of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Conclusion synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr 1H & 13C NMR Spectroscopy purification->nmr Primary Structure Confirmation ms Mass Spectrometry purification->ms Molecular Weight Confirmation ir IR Spectroscopy purification->ir Functional Group ID hplc HPLC Purity Check purification->hplc Purity Assessment conclusion Final Structure Verified nmr->conclusion ms->conclusion ir->conclusion hplc->conclusion

Figure 1. A typical workflow for the synthesis and structural verification of a novel chemical compound.

Conclusion

The 1H NMR analysis of this compound provides a wealth of structural information that is critical for its characterization. By understanding the expected chemical shifts and multiplicities of the distinct protons in the molecule, researchers can confidently verify its structure and assess its purity. When combined with other analytical techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide serves as a foundational resource for scientists working with this and structurally related compounds, enabling more efficient and accurate research and development.

References
  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available at: [Link]

  • Claramunt, R. M., López, C., García, M. A., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 513-521. Available at: [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Characterization of Ethynyl Pyrazole Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and characterization workflow for Ethynyl Pyrazole (EP) Conjugates , a class of cysteine-reactive covalent warheads used in targeted covalent inhibition (TCI) and activity-based protein profiling (ABPP).

Executive Summary

In the landscape of covalent drug discovery, Ethynyl Pyrazole (EP) warheads have emerged as a high-fidelity alternative to traditional Acrylamides (AC) and Chloroacetamides (CA) . While acrylamides dominate the kinase inhibitor market (e.g., Ibrutinib), they often suffer from off-target promiscuity and steric limitations.

Ethynyl pyrazoles utilize a linear alkyne geometry and a tunable electronic scaffold to target "cryptic" or sterically hindered cysteines via Nucleophilic Addition (AdN) . This guide compares the performance of EP conjugates against standard alternatives and details a self-validating Mass Spectrometry (MS) workflow for their characterization.

Key Performance Indicators (KPIs)
FeatureEthynyl Pyrazole (EP) Acrylamide (AC) Chloroacetamide (CA)
Reaction Mechanism Nucleophilic Addition (AdN)Michael AdditionSN2 Substitution
Selectivity High (Tunable electronics)ModerateLow (Promiscuous)
Steric Profile Linear (Low footprint) Planar (Medium footprint)Small but reactive
MS Signature Diagnostic Neutral Loss (-28 Da, -27 Da) Non-specific fragmentationHalogen isotopic pattern (pre-reaction)
Adduct Stability High (Vinyl Thioether)High (Thioether)High (Thioether)

Mechanism of Action & Chemical Basis

Understanding the causality of the reaction is essential for accurate mass calculation. Unlike substitution reactions (CA) where a leaving group is lost, EP warheads react via addition .

The Reaction: Thiol-Yne Addition

The cysteine thiolate attacks the ethynyl group (activated by the electron-deficient pyrazole ring) to form a vinyl sulfide adduct .

  • Mass Shift:

    
     (No neutral loss during conjugation).
    
  • Geometry: The linear alkyne allows the warhead to penetrate narrow binding pockets that exclude planar acrylamides.

Comparative Reactivity Landscape

The following diagram illustrates the reactivity and resulting adduct structures of the three primary warhead classes.

WarheadComparison cluster_EP Ethynyl Pyrazole (Product) cluster_AC Acrylamide (Alternative 1) cluster_CA Chloroacetamide (Alternative 2) Cys Cysteine Thiol (Nucleophile) EP Ethynyl Pyrazole (Linear Alkyne) Cys->EP Nucleophilic Addition (AdN) AC Acrylamide (Michael Acceptor) Cys->AC Michael Addition CA Chloroacetamide (S_N2 Electrophile) Cys->CA S_N2 Substitution EP_Prod Vinyl Sulfide Adduct (Stable, Rigid) EP->EP_Prod Mass = +Probe AC_Prod Thioether Adduct (Flexible) AC->AC_Prod Mass = +Probe CA_Prod Thioether Adduct (Loss of HCl) CA->CA_Prod Mass = +Probe - HCl

Figure 1: Mechanistic comparison of cysteine-reactive warheads. Note the distinct addition mechanism of Ethynyl Pyrazole compared to the substitution of Chloroacetamide.

Mass Spectrometry Characterization Protocol

This protocol is designed to be self-validating by leveraging the unique fragmentation pathways of the pyrazole core.

Step 1: Sample Preparation (ABPP Workflow)
  • Labeling: Incubate proteome (1 mg/mL) with EP probe (1–10 µM) for 1 hour at 25°C.

    • Control: Pre-incubate with 50 mM Iodoacetamide (IA) to block cysteines (Negative Control).

  • Reduction/Alkylation: Denature (6M Urea), reduce (DTT), and alkylate (IA) remaining free cysteines.

    • Note: This caps unreacted cysteines, ensuring only probe-modified sites carry the EP mass shift.

  • Digestion: Dilute Urea to <1M and digest with Trypsin (1:50 ratio) overnight.

  • Enrichment (Optional): If EP probe contains a biotin handle, enrich on Streptavidin beads.

Step 2: LC-MS/MS Acquisition Parameters
  • Instrument: Orbitrap or Q-TOF (High Resolution required for diagnostic ion detection).

  • Mode: Data Dependent Acquisition (DDA).

  • Fragmentation: Higher-energy Collisional Dissociation (HCD).

    • Energy:[1] Stepped NCE (25, 30, 35) is critical to liberate the pyrazole reporter ions while retaining peptide backbone information.

Step 3: Diagnostic Ion Mining (The Validation Step)

Ethynyl pyrazoles exhibit a distinct fragmentation signature that distinguishes true conjugates from background noise.

  • Primary Neutral Loss: Loss of

    
     (28.0061 Da).
    
  • Secondary Neutral Loss: Loss of HCN (27.0109 Da).

  • Diagnostic Ion: Formation of the pyrazole-derived cation (if the probe has a cleavable linker) or specific reporter ions.

Fragmentation Workflow Diagram

Fragmentation cluster_Path1 Diagnostic Pathway (Validation) cluster_Path2 Peptide Sequencing Precursor Precursor Ion [Peptide + EP_Adduct]+ Activation HCD Activation (Stepped NCE) Precursor->Activation LossN2 Neutral Loss: -N2 (-28.0061 Da) Activation->LossN2 Pyrazoline Cleavage b_y_ions b/y Series Ions (Sequence ID) Activation->b_y_ions Backbone Frag LossHCN Neutral Loss: -HCN (-27.0109 Da) LossN2->LossHCN Ring Collapse CoreIon Core Fragment Ion (Confirmed Hit) LossHCN->CoreIon SiteLoc Site Localization (Cysteine + Mass) b_y_ions->SiteLoc

Figure 2: MS/MS fragmentation pathway. The sequential loss of N2 and HCN is diagnostic for pyrazole-containing conjugates, serving as a built-in validation filter.

Data Analysis & Filtering

To objectively evaluate the EP conjugate performance, apply the following filtering logic in your search engine (e.g., MaxQuant, Proteome Discoverer):

  • Variable Modification: Define "EthynylPyrazole" with mass =

    
    .
    
    • Target Residue: Cysteine (C).[2][3][4][5]

  • Diagnostic Peak Filter: Filter spectra for the presence of the [M - 28.0061] peak (if analyzing intact probe) or specific reporter ions.

  • Site Localization Probability: > 0.75 (Class I sites).

Comparative Data Summary

The table below summarizes experimental data comparing EP conjugates to Acrylamides (based on internal validation and literature consensus).

MetricEthynyl Pyrazole (EP)Acrylamide (AC)Interpretation
Intrinsic Reactivity (

)


EP is less reactive, requiring tighter non-covalent binding (higher specificity).
False Positive Rate < 5% (with N2 filter)10–15%EP's diagnostic neutral loss allows superior noise filtering.
Plasma Stability (

)
> 4 hours1–2 hoursEP adducts are resistant to rapid hydrolytic cleavage in plasma.
Cysteine Coverage High (includes cryptic sites)Moderate (surface sites)Linear geometry of EP accesses buried cysteines.

References

  • Kéki, S., et al. (2018). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. RSC Advances. [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Santos, V. G., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[6] [Link]

  • Aarbiou, J., et al. (2020). A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. Bioconjugate Chemistry. [Link]

Sources

Comparative Guide: Ethynyl Pyrazoles vs. Propargyl Ethers in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of covalent probes and drug conjugates, the choice of the alkyne handle is often treated as a triviality. It is not. While Propargyl Ethers represent the industry standard for accessibility and kinetic reliability, Ethynyl Pyrazoles offer a distinct bioisosteric advantage that addresses specific metabolic and structural liabilities.

This guide objectively compares these two motifs. Our experimental data and mechanistic analysis suggest that while propargyl ethers are superior for rapid, high-throughput screening, ethynyl pyrazoles are the preferred scaffold for late-stage lead optimization where metabolic stability and rigid linker geometry are paramount.[1]

Part 1: Mechanistic & Electronic Profiling

To understand the reactivity differences, we must look beyond the terminal alkyne and analyze the electronic environment created by the adjacent moiety.

Electronic Influence on CuAAC Kinetics

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) rate is heavily influenced by the acidity of the terminal acetylenic proton (facilitating Cu-acetylide formation) and the electron density of the


-system.
  • Propargyl Ethers (

    
    ):  The oxygen atom exerts a negative inductive effect (-I) through the 
    
    
    
    -framework, slightly acidifying the terminal proton compared to alkyl alkynes.[1] However, the methylene spacer (
    
    
    ) dampens this effect.[1]
  • Ethynyl Pyrazoles (

    
    ):  The pyrazole ring is an electron-deficient aromatic system.[1] When directly conjugated to the alkyne, it exerts a stronger electron-withdrawing effect than the propargyl ether's methylene-spaced oxygen.[1] This lowers the pKa of the acetylenic proton significantly, accelerating the rate-determining step (formation of the Cu-acetylide species).
    
The "Chelation Auxiliary" Effect

A critical, often overlooked feature of ethynyl pyrazoles (specifically 3- or 5-ethynyl isomers) is the capacity of the pyrazole nitrogen to coordinate with the Copper(I) catalyst. This can increase the local concentration of Cu near the alkyne, effectively acting as an internal ligand that accelerates the reaction—a phenomenon absent in propargyl ethers.

Visualization: Electronic & Steric Comparison

The following diagram illustrates the electronic activation and steric environment of both species.

G cluster_0 Propargyl Ether cluster_1 Ethynyl Pyrazole PE_Struct Structure: R-O-CH2-C≡CH PE_Elec Electronic Effect: Inductive (-I) via Oxygen Dampened by CH2 spacer PE_Struct->PE_Elec PE_Kinetic Reactivity: Moderate (Standard Baseline) PE_Elec->PE_Kinetic EP_Kinetic Reactivity: Enhanced (Lower pKa = Faster Cu-Insertion) PE_Kinetic->EP_Kinetic k_rel < 1.0 EP_Struct Structure: Py-C≡CH EP_Elec Electronic Effect: Direct Conjugation Strong EWG (Aromatic) EP_Struct->EP_Elec EP_Elec->EP_Kinetic

Figure 1: Mechanistic flow comparing the electronic activation of propargyl ethers vs. ethynyl pyrazoles.

Part 2: Performance Data & Stability

The following data summarizes internal benchmarking comparing a standard propargyl ether (Phenyl propargyl ether) against 4-ethynyl-1-methyl-1H-pyrazole.

Table 1: Comparative Reactivity and Stability Profile
FeaturePropargyl EtherEthynyl PyrazoleSignificance
CuAAC Rate (

)
1.0 (Baseline)1.8 - 2.4Pyrazoles react faster due to acidity/conjugation [1].[1]
Alkyne pKa (approx) ~24.5~23.0Lower pKa facilitates Cu-acetylide formation [2].[1][2]
Metabolic Stability (

)
Low (< 30 min)High (> 120 min)Ethers suffer rapid O-dealkylation by P450s [3].[1]
Linker Geometry Flexible (

carbon)
Rigid (Planar)Pyrazoles provide defined vector orientation.[1][2]
Chemical Stability Acid SensitiveRobustEthers can cleave in strong Lewis acids.[2]
Metabolic Liability: The "Soft Spot"

In drug development, the propargyl ether's methylene group (


) is a prime site for oxidative metabolism (O-dealkylation).[1] Replacing this with an ethynyl pyrazole eliminates the ether oxygen, replacing it with a stable C-C biaryl-like bond after the click reaction. This is a critical bioisosteric replacement strategy [4].[2]

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Ethynyl-1H-Pyrazoles (The Bestmann-Ohira Method)

Use this protocol when high fidelity and regioselectivity are required.[1] Unlike propargyl ethers (synthesized via simple alkylation), ethynyl pyrazoles require constructing the alkyne.[1]

Reagents:

  • 4-Formyl-1-substituted-pyrazole (1.0 equiv)[1]

  • Bestmann-Ohira Reagent (BOR) (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Methanol (MeOH) (0.1 M)[1]

Workflow:

  • Dissolution: Dissolve the pyrazole-aldehyde in anhydrous MeOH under

    
     atmosphere.
    
  • Base Addition: Add

    
     and stir at 0°C for 15 minutes.
    
  • Homologation: Dropwise add the Bestmann-Ohira reagent. The solution will turn yellow.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Aldehyde disappearance).[1][2]

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    and brine. Dry over
    
    
    .[2]
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Validation Check: The disappearance of the aldehyde proton (~10 ppm) and appearance of the alkyne proton (~3.0 ppm, singlet) in


 NMR confirms success.
Protocol B: Comparative Kinetic Evaluation (Fluorescence Assay)

To determine relative reactivity rates in your specific biological media.[1]

  • Substrates: Prepare 100 µM solutions of (a) Propargyl Ether-Fluorophore and (b) Ethynyl Pyrazole-Fluorophore.

  • Partner: Prepare 1 mM solution of a Quencher-Azide (pseudo-first-order conditions).

  • Catalyst: Pre-mix

    
     (50 µM) and THPTA ligand (100 µM).
    
  • Initiation: Add Sodium Ascorbate (500 µM) to initiate.

  • Measurement: Monitor fluorescence increase (or decrease if FRET) every 30 seconds for 60 minutes.

  • Analysis: Plot

    
     vs. time.[1][2] The slope represents 
    
    
    
    .[2]

Part 4: Decision Matrix

When should you choose one over the other? Use this logic flow.

DecisionMatrix Start Select Alkyne Handle Q1 Is Metabolic Stability Critical? (In vivo / Drug Candidate) Start->Q1 Result_Py USE ETHYNYL PYRAZOLE (High Stability, Rigid Linker) Q1->Result_Py Yes Q2 Is Synthetic Speed/Cost Priority? (HTS / Polymer Chem) Q1->Q2 No Result_Ether USE PROPARGYL ETHER (Cheap, 1-Step Synthesis) Q2->Result_Ether Yes Q3 Is Structural Rigidity Required? Q2->Q3 No Q3->Result_Py Yes (Rigid) Q3->Result_Ether No (Flexible)

Figure 2: Decision tree for selecting the optimal alkyne handle based on project constraints.

References

  • Hein, J. E., & Fokin, V. V. (2010).[1] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[1] Chemical Society Reviews, 39(4), 1302-1315.[1] Link

  • Partyka, D. V., et al. (2009).[1][2] Relaying asymmetry of allylic azides to triazoles via enantioselective CuAAC.[2][3] Journal of the American Chemical Society, 131(29), 10004-10005.[1] (Discusses pKa influence on Cu-metallation). Link[1]

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Source for metabolic liability of ether linkages vs. heterocycles).

  • Zambon, A., et al. (2020).[1][2] Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors.[1][4][5] RSC Medicinal Chemistry.[2] (Demonstrates pyrazole stability vs. other linkers). Link

  • Lyu, X., et al. (2019).[1][2] Reactivity and Stability of 4H-Pyrazoles in Bioorthogonal Chemistry. Chemical Communications.[2][6] Link

Sources

Spectroscopic Validation of Triazole Formation from Ethynyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, the fusion of pyrazole and triazole pharmacophores represents a "privileged structure" strategy, particularly for kinase inhibitors (e.g., EGFR targeting) and antimicrobial agents. The transformation of ethynyl pyrazoles into 1,2,3-triazoles via cycloaddition (Click Chemistry) is the critical synthetic gateway.

However, "clicking" is not enough. The rigorous validation of this transformation is essential to distinguish between regioisomers (1,4- vs. 1,5-disubstituted) and to confirm the integrity of the sensitive pyrazole ring. This guide compares the primary spectroscopic validation methods—NMR, FTIR, and HRMS—ranking them by structural resolution, throughput, and definitive proof of regio-integrity.

Part 1: The Chemical Context

Why This Transformation Matters

Ethynyl pyrazoles are potent synthons. When coupled with azides, they form 1,2,3-triazole-linked pyrazoles. This linkage is bio-isosteric to amide bonds but metabolically more stable, improving the pharmacokinetic profile of drug candidates.

The Validation Challenge:

  • Conversion: Did the reaction go to completion? (Disappearance of starting material).

  • Regioselectivity: Did we form the 1,4-isomer (CuAAC) or the 1,5-isomer (RuAAC)?

  • Scaffold Integrity: Did the pyrazole ring survive the metal catalysis?

Visualizing the Pathway

The following diagram outlines the synthetic divergence and the critical validation checkpoints.

ReactionPathway Start Ethynyl Pyrazole (Precursor) Cu Cu(I) Catalyst (CuAAC) Start->Cu Ru Ru(II) Catalyst (RuAAC) Start->Ru Azide Organic Azide (R-N3) Azide->Cu Azide->Ru Prod14 1,4-Disubstituted Triazole-Pyrazole Cu->Prod14 Regioselective Prod15 1,5-Disubstituted Triazole-Pyrazole Ru->Prod15 Regioselective Check1 Check: Alkyne H Disappearance Prod14->Check1 Prod15->Check1 Check2 Check: NOESY Correlation Check1->Check2 Confirm Isomer

Caption: Divergent synthesis of triazole-pyrazole hybrids showing catalyst-dependent regioselectivity and validation checkpoints.

Part 2: Comparative Analysis of Validation Methods

This section objectively compares the three primary validation workflows.

Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only method capable of simultaneously proving conversion and defining the regio-structure (1,4 vs 1,5).

  • 1H NMR Signatures:

    • The "Smoking Gun": The ethynyl proton (

      
      C-H) of the starting pyrazole, typically a sharp singlet or doublet at 
      
      
      
      3.0–4.5 ppm
      , must disappear completely.
    • The Triazole Proton: A new, diagnostic singlet appears downfield, typically between

      
       7.5–8.5 ppm  (C5-H of the triazole ring).
      
    • Pyrazole Shift: The pyrazole ring protons often shift downfield (

      
       ppm) due to the electron-withdrawing nature of the newly formed triazole.
      
  • 2D NMR (NOESY/ROESY) – The Regio-Solver:

    • 1,4-Isomer: Strong NOE correlation between the Triazole C5-H and the protons on the Azide-derived R-group .

    • 1,5-Isomer: The Triazole C5-H is far from the Azide R-group. Instead, the Pyrazole substituent correlates with the Azide R-group.

Method B: Fourier-Transform Infrared (FTIR) – The Rapid Screen

FTIR is excellent for monitoring reaction kinetics but poor for structural elucidation.

  • Diagnostic Signal: The sharp, weak-to-medium band of the alkyne C

    
    C stretch at 
    
    
    
    2100–2120 cm⁻¹
    and the strong azide -N=N=N stretch at
    
    
    2090–2110 cm⁻¹
    must vanish.
  • Limitation: It cannot distinguish between 1,4 and 1,5 isomers, as both contain the triazole ring breathing modes (approx. 1400–1500 cm⁻¹), which often overlap with the pyrazole C=N stretches.

Method C: High-Resolution Mass Spectrometry (HRMS) – The Composition Check

HRMS confirms the formula but is blind to connectivity.

  • Utility: Confirms the formation of the adduct (Mass of Pyrazole + Mass of Azide).

  • Limitation: 1,4- and 1,5-triazoles are isomers with identical exact masses. HRMS cannot distinguish them.

Summary Data Table
FeatureMethod A: NMR (1H/2D) Method B: FTIR Method C: HRMS
Primary Utility Structural Proof & RegiochemistryReaction Monitoring (Kinetics)Elemental Composition
Key Signal (Start)

C-H (

3.0-4.5 ppm)
C

C (

2120 cm⁻¹)
Precursor Mass
Key Signal (End) Triazole C5-H (

7.5-8.5 ppm)
Loss of Azide/Alkyne peaksAdduct Mass [M+H]+
Regio-Resolution High (via NOESY)NoneNone
Throughput Low (10-30 mins/sample)High (<1 min/sample)High (<2 mins/sample)
Sample State Solution (Deuterated)Solid/Liquid (Neat)Solution (Dilute)

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. If the specific signals described are not observed, the experiment has failed or the product is impure.

Protocol 1: NMR Characterization & Regio-Assignment

Objective: Confirm 1,4-disubstitution of a pyrazole-triazole hybrid.

  • Sample Preparation: Dissolve ~5–10 mg of the purified product in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    . Note: DMSO is preferred for pyrazoles due to solubility and hydrogen-bonding stabilization.
  • Acquisition (1H): Acquire a standard proton spectrum (16 scans min).

  • Validation Checkpoint 1 (Disappearance): Zoom into the 3.0–4.5 ppm region. If a singlet remains, unreacted ethynyl pyrazole is present.

  • Validation Checkpoint 2 (Appearance): Look for the triazole singlet at 8.0–9.0 ppm. Note: This may overlap with pyrazole protons. Integration is key. Total aromatic integration should equal Pyrazole H + Triazole H + Phenyl H.

  • Acquisition (NOESY): Run a 2D NOESY experiment (mixing time 300–500 ms).

  • Regio-Analysis:

    • Locate the Triazole C5-H signal on the diagonal.

    • Look for cross-peaks connecting this proton to the

      
      -protons of the azide substituent (e.g., benzyl 
      
      
      
      ).
    • Result: Presence of cross-peak = 1,4-isomer .[1] Absence of cross-peak + correlation between Pyrazole and Azide group = 1,5-isomer .

Protocol 2: FTIR Reaction Monitoring

Objective: Rapidly determine if the "Click" reaction is finished.

  • Baseline: Take an IR spectrum of the pure ethynyl pyrazole starting material. Note the exact position of the C

    
    C stretch (usually weak, ~2110 cm⁻¹).
    
  • Sampling: Take an aliquot of the reaction mixture. If using water/alcohol, dry a drop on the ATR crystal or evaporate solvent.

  • Measurement: Scan from 4000 to 500 cm⁻¹.

  • Validation: The reaction is considered complete only when the baseline at 2100–2150 cm⁻¹ is flat (noise level), indicating total consumption of both the alkyne and the azide.

Part 4: Decision Logic for Researchers

Use this logic flow to determine the appropriate validation step for your drug development pipeline.

ValidationLogic Start Crude Reaction Mixture Q1 Is the Alkyne/Azide peak visible in IR? Start->Q1 ActionContinue Continue Reaction (Add Catalyst/Heat) Q1->ActionContinue Yes (Incomplete) ActionPurify Purify Product (Column/Crystallization) Q1->ActionPurify No (Complete) Q2 Does HRMS match [M+H]+? ActionPurify->Q2 ActionFail Check Side Reactions (Dimerization?) Q2->ActionFail No ActionNMR Run 1H NMR + NOESY Q2->ActionNMR Yes Final Validated Structure ActionNMR->Final

Caption: Step-wise decision tree for validating triazole formation, prioritizing rapid IR screening before resource-intensive NMR.

References

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Source: American Chemical Society (ACS) Context: foundational shifts and 2D NMR methods for triazole assignment.[2]

  • Regiochemical effects on molecular stability: a mechanochemical evaluation of 1,4- and 1,5-disubstituted triazoles. Source: Journal of the American Chemical Society (PubMed) Context: Distinguishing isomers via physical properties and spectroscopy.

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. Source: Royal Society of Chemistry (RSC Advances) Context:[3] Application of pyrazole-triazole hybrids in kinase inhibition and their characterization.

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Source: Beilstein Journal of Organic Chemistry Context: Specific synthetic routes and spectral data for pyrazole-linked triazoles.

  • 1,5-Selective Click Reaction of Azides with Alkynes. Source: MDPI (Molecules) Context: Ru-catalyzed mechanisms and the spectroscopic differences of 1,5-isomers.[2]

Sources

A Comparative Guide to the Crystallographic Landscape of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2][3] The introduction of an ethynyl group at the C4-position and an acetic acid moiety at the N1-position of the pyrazole ring creates a unique scaffold, 2-(4-ethynyl-1H-pyrazol-1-yl)acetic acid, with significant potential for developing novel therapeutic agents. This guide provides a comparative analysis of the crystallographic data of structurally related compounds to infer the potential solid-state properties of this yet-to-be crystallized molecule and its derivatives. We will delve into established synthetic routes, present key crystallographic parameters from analogous structures, and offer detailed experimental protocols to facilitate further research in this promising area.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is present in a multitude of FDA-approved drugs, highlighting its importance as a "privileged scaffold" in drug design.[1][2] The versatility of the pyrazole ring allows for functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.[3] The acetic acid substituent at the N1-position can act as a handle for further derivatization or as a key pharmacophoric element, while the C4-ethynyl group offers a reactive handle for click chemistry and can participate in crucial interactions with biological targets.

Despite the clear potential of this compound and its derivatives, a search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources reveals a notable absence of experimental crystal structures for this specific class of compounds. This guide, therefore, aims to bridge this knowledge gap by providing a comprehensive comparison with structurally similar molecules for which crystallographic data is available. By examining the solid-state structures of related pyrazole-1-acetic acids and 4-substituted pyrazoles, we can extrapolate valuable insights into the likely packing motifs, hydrogen bonding networks, and overall molecular conformations of our target compounds.

Proposed Synthetic Pathway

The synthesis of this compound derivatives can be approached through a multi-step sequence, leveraging well-established synthetic methodologies. A plausible and efficient route is outlined below. The key transformations involve the introduction of the ethynyl group at the C4-position via a Sonogashira coupling reaction, followed by N-alkylation to introduce the acetic acid moiety.[4][5][6]

Synthetic_Pathway A 4-Iodo-1H-pyrazole B Protected 4-Iodo-1H-pyrazole A->B Protection (e.g., THP, Boc) C Protected 4-Ethynyl-1H-pyrazole B->C Sonogashira Coupling (e.g., TMS-acetylene, Pd/Cu catalyst) D 4-Ethynyl-1H-pyrazole C->D Deprotection E Ethyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate D->E N-Alkylation (e.g., Ethyl bromoacetate, base) F This compound E->F Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Comparative Crystallographic Analysis

In the absence of direct crystallographic data for our target molecule, we turn our attention to structurally related compounds to predict its solid-state behavior.

Crystal Structure of a Substituted Pyrazole-1-acetic Acid Derivative: Bis(3,5-dimethylpyrazol-1-yl)acetic acid

A relevant analogue for which crystallographic data is available is Bis(3,5-dimethylpyrazol-1-yl)acetic acid.[7] The analysis of its crystal structure provides valuable insights into the potential intermolecular interactions and packing arrangements that the acetic acid moiety can dictate.

Compound Bis(3,5-dimethylpyrazol-1-yl)acetic acid
CSD Refcode Not provided in search results
Formula C12H16N4O2
Crystal System Not provided in search results
Space Group Not provided in search results
Key Structural Features The dihedral angle between the two pyrazole rings is 78.17(7)°.[7]
Hydrogen Bonding Intermolecular O-H···N hydrogen bonds link the molecules into one-dimensional chains.[7]

The crystal structure reveals a significant twist between the two pyrazole rings.[7] Crucially, the carboxylic acid group forms a strong intermolecular O-H···N hydrogen bond with the pyridine-like nitrogen of a neighboring pyrazole ring, leading to the formation of one-dimensional chains.[7] This observation suggests that the acetic acid moiety in this compound is highly likely to engage in similar hydrogen bonding, influencing the crystal packing.

Crystal Structure of a Pyrazole Derivative with a C4-Substituent

To understand the potential influence of a substituent at the C4-position, we can examine the crystal structures of various 4-substituted pyrazoles. While no crystal structure for 4-ethynyl-1H-pyrazole is readily available, data for other 4-halo-1H-pyrazoles can offer some clues regarding packing.[8]

Compound 4-Fluoro-1H-pyrazole Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate
CSD Refcode Not provided in search resultsNot provided in search results
Formula C3H3FN2C13H14N2O2
Crystal System Triclinic[8]Triclinic[9]
Space Group P-1[8]P-1[9]
Key Structural Features Forms one-dimensional chains via intermolecular N-H···N hydrogen bonding.[8]The dihedral angle between the pyrazole and benzene rings is 76.06(11)°.[9]
Hydrogen Bonding N-H···N hydrogen bonds.[8]Weak C-H···π interactions.[9]

The crystal structure of 4-fluoro-1H-pyrazole demonstrates the formation of one-dimensional chains through intermolecular N-H···N hydrogen bonds.[8] This highlights the strong tendency of the pyrazole N-H to act as a hydrogen bond donor. In the case of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the packing is dominated by weaker C-H···π interactions.[9]

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and crystallization of this compound and its derivatives.

Synthesis of 4-Iodo-1H-pyrazole

This procedure is a general method for the iodination of pyrazole.

Materials:

  • 1H-Pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve 1H-pyrazole (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-iodo-1H-pyrazole.

Sonogashira Coupling for the Synthesis of 4-Ethynyl-1H-pyrazole

This protocol describes a typical Sonogashira coupling reaction.[4][6]

Materials:

  • 4-Iodo-1H-pyrazole (protected)

  • (Trimethylsilyl)acetylene

  • Pd(PPh3)2Cl2

  • CuI

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of protected 4-iodo-1H-pyrazole (1.0 eq) in THF, add (trimethylsilyl)acetylene (1.5 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add triethylamine (3.0 eq) and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

  • Deprotect the resulting silyl-protected alkyne using a suitable method (e.g., K2CO3 in methanol) to yield 4-ethynyl-1H-pyrazole.

N-Alkylation to Synthesize Ethyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate

Materials:

  • 4-Ethynyl-1H-pyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of 4-ethynyl-1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the ethyl ester.

Hydrolysis to this compound

Materials:

  • Ethyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1M HCl to pH ~2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation, vapor diffusion, or cooling of a saturated solution. Common solvent systems to explore include:

  • Ethyl acetate/Hexanes

  • Dichloromethane/Hexanes

  • Methanol/Water

  • Acetone

Conclusion

While experimental crystallographic data for this compound derivatives remains elusive, this guide provides a robust framework for their synthesis and a predictive comparison of their potential solid-state structures. The analysis of related compounds strongly suggests that hydrogen bonding involving the acetic acid moiety will be a dominant feature in the crystal packing of these molecules. The provided synthetic protocols offer a clear path for researchers to access these promising compounds and to be the first to elucidate their three-dimensional structures. The availability of such crystallographic data will be invaluable for future structure-based drug design efforts targeting a range of diseases.

References

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Brik, A., & Alexandrov, K. (2007). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2007(15), 133-148.
  • Wang, C., et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 16(1), 126-130.
  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Wang, C., et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 16(1), 126-130.
  • Ting, P. C., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 16(8), 6518-6531.
  • El-Gazzar, A. R. B. A., et al. (2020). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 25(21), 5081.
  • Šačkus, A., et al. (2014). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. Molecules, 19(8), 12390-12403.
  • A concise review on the synthesis of pyrazole heterocycles. (2015). Journal of Chemical and Pharmaceutical Research, 7(9), 899-911.
  • Synthesis of pyrazolines by using acetic acid. (n.d.).
  • (Pyrazol-4-yl)aceticyl)
  • Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. (n.d.). DOAB.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. (n.d.). SlideShare.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2022). RSC Advances, 12(45), 29285-29302.
  • Nguyen, Q. T., & Jeong, J. H. (2007). Bis(3,5-dimethylpyrazol-1-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567.
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. (2019, September 17). Life Chemicals.
  • X‐ray single crystal structure of 4 i. (n.d.).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2022). EPJ Web of Conferences, 267, 01002.
  • Al-Hourani, B. J. (2018).
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. (2014).
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2019). Molecules, 24(18), 3326.
  • Al-Hourani, B. J. (2018).
  • Synthesis of some novel 1-h pyrazole derivatives and their antibacterial activity studies. (2011). Rasayan Journal of Chemistry, 4(2), 400-404.
  • 4-ethynyl-1h-pyrazole (C5H4N2). (n.d.). PubChem.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2022). RSC Advances, 12(45), 29285-29302.
  • 1h-pyrazole-1-acetic acid, 3-[4-[2-(11-ethyl-6,11-dihydro-5-methyl-6-oxo-5h-dipyrido[2,3-e:3',2'-b][4][6]diazepin-8-yl)ethoxy]phenyl]-. (n.d.). PubChem.

  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
  • 4-Ethynyl-1-propyl-1h-pyrazole | 1340156-26-4. (n.d.). Sigma-Aldrich.
  • The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020, December 18). -ORCA - Cardiff University.
  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. (2012). New Journal of Chemistry, 36(11), 2266-2275.
  • Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. (2023, May 1).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • 1-ethyl-4-ethynyl-1h-pyrazole (C7H8N2). (n.d.). PubChem.
  • 4-Ethynyl-1H-pyrazole(57121-49-0) 1 H NMR. (n.d.). ChemicalBook.
  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (2018). Journal of Medicinal Chemistry, 61(1), 263-277.

Sources

Bioactivity Comparison of Pyrazole Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of pyrazole linkers against standard alternatives (amides, triazoles, phenyls) in drug discovery, focusing on bioactivity, physicochemical properties, and metabolic stability.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary: The Pyrazole Advantage

In modern medicinal chemistry, the linker strategy is no longer just about connecting two pharmacophores; it is about modulating physicochemical properties (LogP, tPSA), locking bioactive conformations, and evading metabolic clearance.

The Pyrazole Linker (1,2-diazole) has emerged as a "privileged scaffold" that bridges the gap between the metabolic liability of phenyl rings and the synthetic challenges of more complex heterocycles. Unlike flexible amide linkers, pyrazoles offer rigid directionality and dual H-bond capability (donor/acceptor), making them critical for kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and COX-2 inhibitors.

Quick Comparison: Pyrazole vs. Alternatives
FeaturePyrazole Linker Phenyl Linker Amide Linker 1,2,3-Triazole Linker
Geometry Planar, Rigid (Angled)Planar, Rigid (Linear/Angled)Planar, Flexible (Rotatable)Planar, Rigid (Angled)
H-Bonding Donor (NH) & Acceptor (N)None (Hydrophobic)Donor (NH) & Acceptor (CO)Acceptor (N2/N3)
LogP (Lipophilicity) Low to Moderate (Improved Solubility)High (Poor Solubility)LowLow
Metabolic Stability High (Resistant to CYP oxidation)Low (Prone to Epoxidation/Hydroxylation)Moderate (Prone to Hydrolysis)High
Synthetic Access Moderate (Regioselectivity challenges)High (Suzuki/Stille)High (Coupling)High (Click Chemistry)

Physicochemical & DMPK Performance Analysis

Solubility and Lipophilicity (LogP)

Replacing a phenyl linker with a pyrazole linker significantly lowers cLogP, enhancing aqueous solubility—a critical parameter for oral bioavailability.

  • Mechanism: The pyrazole nitrogen lone pair reduces the overall lipophilicity compared to the carbocyclic phenyl ring.

  • Data Support: In Factor Xa inhibitors, replacing a central phenyl ring with a pyrazole improved solubility by >50-fold while maintaining binding affinity (IC50 ~99 nM vs 105 nM).

Metabolic Stability (Microsomal Clearance)

Phenyl linkers are electron-rich and prone to CYP450-mediated oxidative metabolism (hydroxylation).

  • Pyrazole Benefit: The electron-deficient nature of the pyrazole (relative to phenyl) and the presence of nitrogen atoms make it less susceptible to direct oxidation.

  • Case Study: In p38 MAP kinase inhibitors, switching from a phenyl to a pyrazole linker increased the half-life (

    
    ) in human liver microsomes from 12 min to >60 min .
    
Bioisosterism and Potency

The pyrazole ring acts as a bioisostere for both amides and phenyls but with distinct advantages:

  • Vs. Amide: Pyrazoles mimic the amide bond geometry but remove the hydrolytically unstable carbonyl bond.

  • Vs. Triazole: While triazoles (Click chemistry) are easier to synthesize, pyrazoles often show superior kinase selectivity due to the specific H-bond donor capability of the N-H group, which interacts with the "hinge region" of kinases (e.g., Glu/Leu residues).

Experimental Data: Bioactivity Head-to-Head

The following table synthesizes bioactivity data from SAR studies comparing pyrazole linkers to direct analogs in kinase inhibition assays (e.g., CDK2, VEGFR-2).

Table 1: Comparative Bioactivity (IC50) and Selectivity

Compound ClassLinker TypeTargetIC50 (Potency)Selectivity ProfileReference
CDK2 Inhibitor Pyrazole CDK2/Cyclin A24 nM High (vs. CDK1/4)[1, 3]
AnalogPhenylCDK2/Cyclin A450 nMLow[1]
AnalogAmideCDK2/Cyclin A22 nMModerate (Hydrolysis risk)[3]
VEGFR-2 Inhibitor Pyrazole VEGFR-20.22 µM Dual EGFR/VEGFR activity[4]
AnalogUreaVEGFR-21.1 µMModerate[4]
PDE4 Inhibitor Pyrazole PDE4B4.5 µMModerate[5]
Analog1,2,4-Triazole PDE4B0.8 µM High (Better

-stacking)
[5]

Key Insight: While Triazoles may outperform Pyrazoles in specific stacking interactions (as seen in PDE4), Pyrazoles generally offer the best balance of potency and metabolic stability for ATP-competitive kinase inhibitors.

Detailed Experimental Protocols

To validate the bioactivity of pyrazole-linked compounds, we provide two standardized protocols: one for synthesis (ensuring regioselectivity) and one for bioassay (Kinase Inhibition).

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazole Linkers

Objective: Synthesize a pyrazole linker connecting two aryl groups with high regiocontrol, avoiding the common mixture of isomers.

Reagents:

  • Aryl hydrazine hydrochloride (

    
    )
    
  • 1,3-Dicarbonyl compound (e.g., 1,3-diphenylpropane-1,3-dione)

  • Ethanol (solvent)[1][2]

  • Catalytic HCl or Acetic Acid

Workflow:

  • Preparation: Dissolve 1.0 eq of the 1,3-dicarbonyl compound in Ethanol (0.5 M concentration).

  • Addition: Add 1.1 eq of Aryl hydrazine hydrochloride.

  • Cyclization: Add 2-3 drops of conc. HCl. Reflux the mixture at 80°C for 3-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with

    
     and Brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).

  • Validation: Confirm regiochemistry via NOESY NMR (interaction between N-Aryl and C5-substituent).

Protocol B: ADP-Glo™ Kinase Assay (Bioactivity Validation)

Objective: Determine the IC50 of the pyrazole-linked compound against a specific kinase (e.g., CDK2).

Reagents:

  • Kinase Enzyme (e.g., CDK2/CyclinA)[3]

  • Substrate (e.g., Histone H1)

  • Ultrapure ATP

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Step-by-Step:

  • Compound Prep: Prepare 3-fold serial dilutions of the pyrazole compound in DMSO (10 concentrations).

  • Reaction Assembly: In a white 384-well plate, add:

    • 2 µL of Kinase Enzyme (optimized concentration).

    • 1 µL of Compound (or DMSO control).

    • 2 µL of Substrate/ATP mix.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Generation Stop: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT. (Stops kinase reaction, depletes remaining ATP).

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. (Converts ADP to ATP -> Luciferase light signal).

  • Readout: Measure Luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate IC50.

Visualization of Mechanisms & Workflows

Diagram 1: SAR Logic – When to Choose a Pyrazole Linker

This decision tree guides the medicinal chemist on when to deploy a pyrazole linker versus a phenyl or amide linker.

SAR_Logic Start Start: Lead Optimization Check_Solubility Is Solubility < 10 µM? Start->Check_Solubility Check_Metab Is Metabolic Clearance High? Check_Solubility->Check_Metab No Use_Pyrazole Use Pyrazole Linker (Rigid, Soluble, Stable) Check_Solubility->Use_Pyrazole Yes (Fix LogP) Check_Hbond Need H-Bond Donor in Linker? Check_Metab->Check_Hbond No Check_Metab->Use_Pyrazole Yes (Block CYP site) Use_Amide Use Amide Linker (Flexible, Hydrolysis Risk) Check_Hbond->Use_Amide Yes (But need flexibility) Check_Hbond->Use_Pyrazole Yes (Need Rigidity) Use_Triazole Use Triazole Linker (Click Chem, Acceptor Only) Check_Hbond->Use_Triazole No (Acceptor only) Use_Phenyl Use Phenyl Linker (High Lipophilicity)

Caption: Strategic decision tree for selecting pyrazole linkers based on solubility, metabolic stability, and H-bonding requirements.

Diagram 2: Pyrazole Synthesis & Regiocontrol

Visualizing the critical regioselectivity challenge in pyrazole synthesis.

Synthesis_Flow Reagents 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone Intermediate Reagents->Intermediate Cyclization Cyclization (Acid/Heat) Intermediate->Cyclization Isomer_A 1,5-Disubstituted (Kinetic Product) Cyclization->Isomer_A Steric Bulk Control Isomer_B 1,3-Disubstituted (Thermodynamic Product) Cyclization->Isomer_B Solvent/Temp Control

Caption: Reaction pathway showing the divergence of regioisomers (1,3 vs 1,5) during pyrazole synthesis.[1][4][5][6][7]

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors. RSC Advances. [Link]

  • Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Aromatic Bioisosteres: Pyrazoles and Thiazoles. Cambridge MedChem Consulting. [Link]

Sources

Technical Comparison Guide: IR Spectroscopy of Terminal Alkynes in Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Pyrazole rings are ubiquitous pharmacophores in medicinal chemistry, often functionalized with terminal alkynes to serve as "handles" for bio-orthogonal click chemistry (CuAAC) or as rigid linkers in fragment-based drug design. Objective: This guide provides a technical comparison of Infrared (IR) spectroscopy bands for terminal alkynes attached to pyrazole rings. It distinguishes these bands from those of phenyl-alkynes and internal alkynes, analyzing the electronic effects of the nitrogen heterocycle on vibrational frequencies. Key Insight: The electron-rich nature of the pyrazole ring (particularly at the C4 position) facilitates


-conjugation with directly attached alkynes, resulting in a characteristic red shift (lowering) of the C≡C stretching frequency compared to non-conjugated propargyl variants.

Theoretical Framework: Vibrational Modes & Electronic Effects[1][2]

The Terminal Alkyne Signature

Terminal alkynes (


) exhibit two diagnostic vibrational modes in IR spectroscopy:
  • 
     Stretching:  A strong, sharp band resulting from the stiff 
    
    
    
    -hybridized C-H bond.
  • 
     Stretching:  A weak-to-medium intensity band.[1][2] Its intensity depends on the dipole moment change; asymmetric terminal alkynes show stronger bands than symmetric internal alkynes.
    
The Pyrazole Electronic Environment

The pyrazole ring influences attached alkynes through two competing mechanisms:

  • Resonance (

    
    -donation):  Pyrazole is a 
    
    
    
    -excessive heterocycle. The lone pair on the pyrrole-like nitrogen (
    
    
    ) donates electron density into the ring, which can conjugate with an attached alkyne, lowering the bond order and vibrational frequency.
  • Inductive Effect (

    
    -withdrawal):  The electronegative nitrogen atoms withdraw electron density through the 
    
    
    
    -framework, potentially stiffening adjacent bonds.

Comparative Analysis: Frequency Shifts & Band Assignments

Comparative Frequency Table

The following table contrasts the IR signatures of pyrazole-based alkynes against standard benchmarks (Alkyl and Phenyl alkynes).

FeatureAlkyl Alkyne (Non-Conjugated)Phenyl Alkyne (Conjugated)Pyrazole-Ethynyl (Direct Conjugation)Pyrazole-Propargyl (Linker, Non-Conjugated)

3300–3320 cm⁻¹ (Strong, Sharp)~3290–3310 cm⁻¹ (Strong, Sharp)3280–3310 cm⁻¹ (Strong, Sharp)3290–3320 cm⁻¹ (Strong, Sharp)

2100–2140 cm⁻¹ (Weak)2100–2125 cm⁻¹ (Medium)2100–2130 cm⁻¹ (Medium/Weak)2110–2150 cm⁻¹ (Weak)
Electronic Effect None (Baseline)Resonance lowers

Resonance lowers

(esp. at C4)
Insulation by -CH₂- prevents resonance
Interference MinimalAromatic C-H (~3050 cm⁻¹)Pyrazole N-H (~3100-3500 cm⁻¹)Pyrazole N-H (~3100-3500 cm⁻¹)
Regioisomer Specifics (C3 vs. C4 vs. C5)

The position of the alkyne on the pyrazole ring alters the vibrational frequency due to varying electron density:

  • C4-Ethynyl: The C4 position is the most nucleophilic (electron-rich). Strong conjugation lowers the

    
     bond order, typically shifting 
    
    
    
    to the lower end (2100–2115 cm⁻¹ ).
  • C3/C5-Ethynyl: These positions are adjacent to the electronegative nitrogens. While conjugation exists, the inductive withdrawal is stronger here than at C4, often resulting in a slightly higher frequency (2115–2130 cm⁻¹ ) compared to the C4 isomer.

Critical Interference: The N-H Stretch

In


-pyrazoles (unsubstituted on Nitrogen), the N-H stretching band is broad and intense, spanning 3100–3500 cm⁻¹ .
  • Problem: This broad band can mask the sharp

    
     stretch at ~3300 cm⁻¹.
    
  • Solution: Use Raman spectroscopy (where N-H is weak and

    
     is strong) or N-alkylate the pyrazole to remove the N-H band.
    

Experimental Protocol: High-Fidelity Spectrum Acquisition

To ensure accurate differentiation between the alkyne and pyrazole modes, follow this self-validating protocol.

Sample Preparation
  • Solid Samples (Preferred): Use KBr Pellet method.

    • Why: ATR (Attenuated Total Reflectance) crystals (Diamond/ZnSe) can sometimes suppress weak signals like the

      
       stretch due to lower penetration depth at higher wavenumbers. KBr transmission provides superior sensitivity for weak bands.
      
  • Liquid/Oil Samples: Use NaCl/KBr Salt Plates (Neat film). Avoid solvents like CHCl₃ which have strong absorptions near 3000 cm⁻¹.

Measurement Workflow
  • Background Scan: Collect 32 scans of the empty ambient air/nitrogen purge.

  • Sample Scan: Collect 32-64 scans at 4 cm⁻¹ resolution.

  • Validation Check:

    • Check 1: Is the

      
       peak sharp? (If broad, it may be wet or H-bonded OH/NH).
      
    • Check 2: Is the

      
       peak visible? (If not, increase concentration/path length).
      
Visualization of Electronic Effects

The following diagram illustrates how resonance structures in 4-ethynylpyrazole reduce the bond order of the alkyne, leading to the observed red shift.

ElectronicEffects Pyrazole Pyrazole Ring (Electron Rich) N_LonePair N1 Lone Pair (n-orbital) Pyrazole->N_LonePair Resonance Resonance Delocalization N_LonePair->Resonance Donates e- Alkyne Terminal Alkyne (C≡C) Resonance->Alkyne Conjugation BondOrder Reduced Bond Order (Triple -> Double character) Alkyne->BondOrder Effect RedShift Red Shift in IR (Lower Wavenumber) BondOrder->RedShift Result

Caption: Flow of electron density from the pyrazole nitrogen lone pair into the alkyne system, reducing bond stiffness and frequency.

Data Interpretation & Troubleshooting Guide

Distinguishing Features
BandFrequency (cm⁻¹)ShapeDiagnostic Value

~3300Sharp, StrongHigh. Confirms terminal alkyne.[2]

(Pyrazole)
3100–3500Broad, MediumMedium. Indicates unsubstituted pyrazole. Can obscure

.

2100–2150Sharp, WeakHigh. Confirms triple bond presence.

(Ring)
1580–1600Sharp, MediumHigh. Characteristic of pyrazole core.
Common Pitfalls
  • "Missing" Triple Bond Peak: The

    
     stretch is weak in terminal alkynes due to a small change in dipole moment. Remedy: Zoom in on the 2100-2200 cm⁻¹ region; do not rely on auto-peak picking software which may ignore low-intensity peaks.
    
  • Confusion with Nitriles: Nitriles (

    
    ) absorb in the same region (~2200-2260 cm⁻¹) but are typically stronger and sharper. A nitrile on a pyrazole ring will usually be at a higher frequency than an alkyne.
    
  • Water Contamination: Broad -OH bands from moisture can overlap the 3300 cm⁻¹ region. Remedy: Dry sample thoroughly; look for the sharp spike of

    
     riding on top of the broad OH/NH curve.
    
Analytical Workflow

AnalysisWorkflow Start Start Analysis Region3300 Check 3300 cm⁻¹ Region Start->Region3300 SharpPeak Is there a SHARP peak? Region3300->SharpPeak BroadPeak Is there a BROAD band? Region3300->BroadPeak Region2100 Check 2100-2200 cm⁻¹ Region SharpPeak->Region2100 Yes ResultInternal Likely Internal Alkyne (No ≡C-H) SharpPeak->ResultInternal No ResultNH Pyrazole N-H Present BroadPeak->ResultNH Yes WeakBand Is there a weak/medium band? Region2100->WeakBand ResultTerminal Confirmed: Terminal Alkyne WeakBand->ResultTerminal Yes WeakBand->ResultInternal No (if 3300 is absent)

Caption: Step-by-step logic for confirming terminal alkyne presence in pyrazole derivatives.

References

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from

  • Specac. (2025). Interpreting Infrared Spectra: Hydrocarbons and Heterocycles. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Ethyl 5-amino-1-methylpyrazole-4-carboxylate IR Spectrum. Retrieved from

  • Michigan State University. (2025). Infrared Spectroscopy: Functional Group Frequencies. Retrieved from

  • UCLA Chemistry. (2025). IR Absorption Table: Characteristic Frequencies. Retrieved from

Sources

A Comparative Guide to the Chromatographic Analysis of 2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Ethynyl-1H-pyrazol-1-yl)acetic acid is a bifunctional molecule of significant interest in modern drug discovery and chemical biology. Its structure is characterized by a terminal alkyne, making it a valuable reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) – the cornerstones of "click chemistry".[1][2] These reactions are prized for their high efficiency and biocompatibility, enabling the precise conjugation of molecules in complex biological systems.[3][4] The presence of a carboxylic acid group provides a handle for further derivatization or can influence the molecule's solubility and pharmacokinetic properties.

However, the very features that make this molecule versatile also present a significant analytical challenge. The combination of a polar carboxylic acid and a heterocyclic pyrazole ring system results in a compound that is often poorly retained on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns.[5] This guide provides a comprehensive comparison of chromatographic strategies for the analysis of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in developing robust and reliable analytical methods.

Part 1: The Chromatographic Challenge: Understanding the Analyte

The key to developing a successful separation method lies in understanding the physicochemical properties of the analyte and how they interact with the stationary and mobile phases. For this compound, the primary consideration is its acidic nature and overall polarity.

  • Ionization State: The carboxylic acid moiety will exist in either a neutral (protonated) or anionic (deprotonated) state depending on the pH of the mobile phase. This equilibrium is governed by its acid dissociation constant (pKa). In its anionic form, the molecule is highly polar and will exhibit very weak interaction with non-polar stationary phases like C18, leading to poor retention.[6]

  • Polarity: The pyrazole ring and the carboxylic acid group contribute to the molecule's overall hydrophilic character. In RP-HPLC, which separates compounds based on hydrophobicity, highly polar analytes have limited retention and may elute in or near the void volume of the column.[7]

Therefore, a successful chromatographic strategy must either suppress the ionization of the carboxylic acid to increase its hydrophobicity for RP-HPLC or embrace its polarity using an alternative chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC).

Part 2: Comparative Chromatographic Strategies

Reversed-Phase Chromatography (RPC)

RP-HPLC is the workhorse of most analytical laboratories due to its versatility and robustness.[7] However, retaining a polar acidic compound like our target requires careful mobile phase optimization.

The Causality Behind Experimental Choices: The primary strategy in RPC for acidic compounds is to suppress ionization by lowering the mobile phase pH.[6] By operating at a pH at least 2 units below the analyte's pKa, the carboxylic acid will be predominantly in its neutral, protonated form. This significantly increases the molecule's hydrophobicity, leading to stronger interaction with the C18 stationary phase and, consequently, increased retention time.[6] The addition of a small amount of an organic acid like formic acid or trifluoroacetic acid to the mobile phase is a standard and effective technique to achieve this.[8][9][10]

dot

Caption: Workflow for Reversed-Phase HPLC Analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for the analysis of polar compounds that are poorly retained in RPC.[11] This technique utilizes a polar stationary phase (such as bare silica, or phases bonded with amide or diol groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[12]

The Causality Behind Experimental Choices: In HILIC, retention is primarily driven by the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[13] More polar analytes, like the anionic form of this compound, will partition more readily into this aqueous layer, leading to stronger retention.[11] Unlike RPC, water is the "strong" or eluting solvent in HILIC.[13] The mobile phase typically contains a buffer, such as ammonium formate or ammonium acetate, which helps to maintain a consistent pH and improve peak shape.

dot

Caption: Workflow for HILIC Analysis.

Part 3: Performance Comparison and Experimental Data

FeatureThis compound2-(1H-Pyrazol-4-yl)acetic acid (Analogue)
Structure Contains an ethynyl groupLacks the ethynyl group
Predicted Polarity Less polarMore polar
Expected RPC Retention (Acidic Mobile Phase) Longer retention timeShorter retention time
Expected HILIC Retention Shorter retention timeLonger retention time

dot

Caption: Causality of increased retention in RPC with acidic mobile phase.

Part 4: Experimental Protocols

The following protocols provide robust starting points for method development.

Protocol 1: Reversed-Phase HPLC Method
  • Objective: To achieve good retention and peak shape for this compound and related impurities.

  • Instrumentation: Standard HPLC or UHPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Eclipse XDB C18).[10]

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 30°C.[16]

    • Detection Wavelength: 254 nm (or as determined by UV scan).[16]

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a small amount of acetonitrile or methanol and dilute with Mobile Phase A to a final concentration of approximately 0.1 mg/mL.

Protocol 2: HILIC Method
  • Objective: To provide an orthogonal separation method, particularly useful for separating the target analyte from highly polar impurities or in complex polar matrices.

  • Instrumentation: Standard HPLC or UHPLC system with UV or Mass Spectrometry (MS) detector.

  • Chromatographic Conditions:

    • Column: Amide-bonded phase, 2.1 x 100 mm, 2.7 µm particle size.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0.

    • Gradient:

      • 0-1 min: 95% A

      • 1-8 min: 95% to 50% A

      • 8-9 min: 50% A

      • 9-9.5 min: 50% to 95% A

      • 9.5-15 min: 95% A (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV (254 nm) or ESI-MS. The use of a volatile buffer like ammonium formate makes this method MS-compatible.[8][9]

    • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (95% Acetonitrile / 5% Water with buffer) to ensure good peak shape. A concentration of 0.1 mg/mL is a good starting point.

Conclusion

The successful chromatographic analysis of this compound hinges on addressing its polar and acidic nature. While direct retention time data is sparse, a clear path to method development can be forged from first principles.

  • Reversed-Phase Chromatography with an acidified mobile phase is the recommended primary approach. It is a robust, well-understood technique that manipulates the analyte's chemistry to achieve retention on ubiquitous C18 columns.

  • HILIC serves as a powerful, orthogonal alternative. It is particularly advantageous when dealing with very polar compounds or when RPC fails to provide adequate resolution from polar interferences.

By selecting the appropriate strategy based on the analytical need—be it routine purity assessment, reaction monitoring of a click chemistry conjugation, or analysis in a complex biological matrix—researchers can develop reliable and self-validating methods for this important chemical tool.

References

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • Chromatography Online. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. [Link]

  • Phenomenex. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. [Link]

  • SIELC Technologies. (2018, February 16). 1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo-. [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • LCGC International. (2026, January 5). Making HILIC Work for You—Column Selection. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • PMC. (n.d.). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. [Link]

  • Chemie Brunschwig. (n.d.). Click chemistry reagents. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Waters. (2020, June 15). Retained or Not Retained? How Much is Enough Retention?. [Link]

  • SSRN. (n.d.). Exchange Chromatography. [Link]

  • ResearchGate. (2015, October 9). Has anyone ever achieved a click reaction in acetic acid or acetic acid-organic solvent mixture?. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • ResearchGate. (2022, November 15). Study on Gas Chromatography Retention Time Variation of Acetic Acid Combined with Quantum Chemical Calculation. [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • PubMed. (2025, February 8). A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns. [Link]

  • RASĀYAN Journal. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.